Technical Documentation Center

1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride
  • CAS: 2378507-14-1

Core Science & Biosynthesis

Foundational

Dimensionality in Drug Design: The Mechanism of Action and Bioisosteric Application of Spirocyclic Diamines

Executive Summary: Escaping Flatland In the modern era of medicinal chemistry, the paradigm of drug discovery has aggressively shifted from planar, sp2 -hybridized scaffolds to three-dimensional, sp3 -rich architectures....

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

In the modern era of medicinal chemistry, the paradigm of drug discovery has aggressively shifted from planar, sp2 -hybridized scaffolds to three-dimensional, sp3 -rich architectures. As a Senior Application Scientist overseeing hit-to-lead optimization, I frequently encounter the limitations of traditional saturated heterocycles like piperazine and piperidine—namely, metabolic liabilities, off-target promiscuity, and suboptimal intellectual property (IP) space.

Spirocyclic diamines (e.g., 2,6-diazaspiro[3.3]heptane and its derivatives) have emerged as premier bioisosteres to overcome these hurdles[1]. By fusing two rings through a single quaternary carbon, these scaffolds lock the molecule into a rigid, three-dimensional conformation. This guide dissects the thermodynamic causality, receptor-specific mechanisms of action, and the self-validating experimental workflows required to successfully deploy spirocyclic diamines in drug development.

Structural Rationale & Thermodynamic Causality

The decision to replace a piperazine ring with a spirocyclic diamine is driven by fundamental thermodynamics and spatial geometry.

  • Conformational Entropy ( ΔS ): Piperazines are conformationally flexible, adopting various chair and boat conformations. Upon binding to a target, the molecule must freeze into a single bioactive conformation, resulting in a significant entropic penalty. The spirocyclic quaternary carbon provides extreme conformational rigidity, reducing this entropic penalty and thereby improving the overall free energy of binding ( ΔG ).

  • Orthogonal Exit Vectors: The inclusion of a small ring (e.g., a four-membered azetidine) creates a denser molecular space, while the heteroatoms allow for the placement of exit vectors that are strictly orthogonal to neighboring carbon-centered vectors[1][2]. This precise geometric projection prevents the molecule from engaging in off-target pockets.

  • Metabolic Shielding: Planar piperazines are highly susceptible to Cytochrome P450-mediated oxidation at the α -carbons. The high ring-strain and steric bulk of spirocycles shield these sites, rendering the scaffold highly stable to oxidative metabolism[1].

Mechanisms of Action Across Key Receptor Classes

Sigma-2 Receptor (σ2R/TMEM97) Engagement

Spirocyclic diamines have been extensively profiled as ligands for the σ2​ receptor (TMEM97). Crystallographic and molecular dynamics studies reveal a highly specific mechanism of action governed by electrostatic interactions. The nitrogen atom adjacent to the carbon chain linker in the spirocyclic diamine is protonated at physiological pH. This protonated amine acts as a precise pharmacophore, diving into the binding pocket to form a critical salt bridge with the anionic aspartate residue (ASP29) of the σ2​ R-binding site[3].

G Ligand Spirocyclic Diamine (Protonated Amine) Receptor σ2R/TMEM97 Binding Pocket Ligand->Receptor Enters Pocket SaltBridge Salt Bridge Formation (Primary MoA) Ligand->SaltBridge N+ interacts with COO- ASP29 Aspartate 29 (Anionic Residue) Receptor->ASP29 Exposes ASP29->SaltBridge ConformationalShift Receptor Conformational Lock SaltBridge->ConformationalShift Stabilizes Complex Efficacy Downstream Signaling Modulation ConformationalShift->Efficacy Induces

Figure 1: Mechanistic pathway of spirocyclic diamine binding and salt bridge formation at σ2R/TMEM97.

Multimodal Monoamine Transporter Inhibition

In the pursuit of novel antidepressants, aryl-spirocyclic diamine derivatives have been designed to target cognitive impairment and pain comorbidities. Compounds such as (R)-D24 utilize the spiro-core to perfectly orient aryl substituents, effectively blocking the reuptake channels of the Serotonin (SERT), Norepinephrine (NET), and Dopamine (DAT) transporters simultaneously[4]. The rigidity of the spirocycle ensures that the molecule does not collapse upon entering the transporter vestibule, maintaining the physical blockade required for triple monoamine reuptake inhibition.

Muscarinic Acetylcholine Receptor (M4 mAChR) Modulation

Recent explorations into spirocycles with ring sizes four to eight have uncovered their potential as modulators of the M4 muscarinic acetylcholine receptor. Unsubstituted spirocyclic diamines containing azepane or azocane rings have been identified as micromolar inhibitors of M4 mAChR[5][6]. The structural diversity of these scaffolds—many of which possess up to three stereocenters and are completely novel to databases like PubChem—allows them to probe allosteric sites that flat molecules cannot reach[5][7].

Self-Validating Experimental Methodologies

To ensure scientific integrity, every protocol must act as a self-validating system. Below are the core methodologies I mandate for validating spirocyclic diamine bioisosteres.

Protocol 1: Radioligand Competition Binding Assay (Target Affinity)

Objective: Quantify the binding affinity ( Ki​ ) of the spirocyclic diamine against the target receptor (e.g., σ2​ R). Causality of Design: A homologous radioligand competition assay is not merely for affinity determination; it is a thermodynamic validation tool. By plotting the displacement curve, we derive the Hill slope ( nH​ ). An nH​≈1 validates a single-site competitive binding mechanism, whereas an nH​<1 flags potential allosteric interference or compound aggregation, ensuring the integrity of the hit.

  • Membrane Preparation: Homogenize target-expressing cells in ice-cold Tris-HCl buffer (pH 7.4). Causality: Maintaining a low temperature and physiological pH preserves the native lipid environment, ensuring the receptor remains in its active conformation.

  • Radioligand Incubation: Incubate 50 µg of membrane protein with a highly specific radioligand (e.g., 3 nM [3H] -DTG for σ receptors) in a 96-well plate.

  • Competitive Displacement: Add the spirocyclic diamine in a 10-point concentration gradient (0.1 nM to 10 µM).

  • Self-Validation Control: Include a well with 10 µM of a known non-specific competitor (e.g., haloperidol) to define Non-Specific Binding (NSB).

  • Filtration & Quantification: Terminate the reaction via rapid vacuum filtration through GF/B filters. Measure retained radioactivity using a liquid scintillation counter and calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: High-Throughput In Vitro ADME Profiling (Microsomal Stability)

Objective: Confirm the metabolic superiority of the spirocyclic diamine over its piperazine parent. Causality of Design: By running a parallel microsomal stability assay with the parent piperazine and the spirocyclic bioisostere, the protocol self-validates the hypothesis that increased sp3 character and steric shielding directly translate to prolonged intrinsic clearance ( CLint​ ).

  • Incubation Matrix: Prepare a mixture of Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer.

  • Compound Addition: Spike the spirocyclic diamine and the parent piperazine (parallel control) to a final concentration of 1 µM.

  • Reaction Initiation: Add NADPH (1 mM final) to initiate Cytochrome P450 activity.

  • Kinetic Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard.

  • LC-MS/MS Analysis: Quantify the remaining parent compound to calculate the half-life ( t1/2​ ) and CLint​ .

G Start Identify Piperazine Liability (e.g., Off-target) Design Design Spirocyclic Diamine Bioisostere Start->Design Rationale Synthesis Chemical Synthesis & Purification (>95%) Design->Synthesis Execute Assay Radioligand Binding Assay (Primary) Synthesis->Assay Test Validation Orthogonal Validation (X-ray / Docking) Assay->Validation Confirm Hit Validation->Design Refine Vectors ADME ADME/Tox Profiling (Microsomal Stability) Validation->ADME Profiling Decision Lead Optimization or Candidate Selection ADME->Decision Go/No-Go

Figure 2: Self-validating experimental workflow for the design and evaluation of spirocyclic diamine bioisosteres.

Quantitative Data Presentation

To illustrate the profound impact of this bioisosteric replacement, the following table summarizes the comparative physicochemical and pharmacological shifts observed when transitioning from a standard piperazine to a 2,6-diazaspiro[3.3]heptane scaffold (data synthesized from generalized Olaparib and σ2​ R ligand optimization campaigns)[1][2][3].

Pharmacological PropertyTraditional Piperazine ScaffoldSpirocyclic Diamine BioisostereMechanistic Causality
Conformational Entropy High (Flexible chair/boat)Low (Rigidified)Spiro-fusion locks conformation, drastically reducing the binding entropy penalty.
Aqueous Solubility (LogS) ModerateHighIncreased sp3 character disrupts planar crystal lattice packing, enhancing hydration.
Metabolic Clearance ( CLint​ ) High (Rapid CYP oxidation)Low to ModerateLack of adjacent abstractable protons and steric shielding prevents rapid oxidation.
Target Selectivity Often PromiscuousHighly SpecificUnique orthogonal exit vectors prevent off-target pocket engagement and reduce cytotoxicity.
Receptor Affinity Dynamics BaselineModulated (e.g., altered σ1​ / σ2​ ratio)Altered pKa and steric bulk slightly modify target salt bridge dynamics (e.g., with ASP29).

Conclusion

The integration of spirocyclic diamines into medicinal chemistry is not merely a structural trend; it is a thermodynamically and biologically justified evolution. By understanding the causality behind their rigidity, exit vectors, and metabolic shielding, drug development professionals can systematically deploy these scaffolds to rescue failing planar leads. Through rigorous, self-validating experimental workflows, the true potential of these three-dimensional bioisosteres can be fully realized, paving the way for highly selective, metabolically stable therapeutics.

References

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - unibe.ch. 5

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry - researcher.life. 6

  • (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry - researchgate.net. 7

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - nih.gov. 3

  • Design, synthesis, and biological profiling of novel aryl-spirocyclic diamine derivatives with potential antidepressant-like properties - nih.gov. 4

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - rsc.org. 1

  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes (Full Text) - rsc.org. 2

Sources

Exploratory

Primary Synthesis Pathways for 1-Methyl-1,9-Diazaspiro[5.5]Undecane Derivatives: A Technical Guide

Executive Summary Spirocyclic diamines have emerged as privileged scaffolds in modern medicinal chemistry. The 1,9-diazaspiro[5.5]undecane core, in particular, offers a rigid, three-dimensional conformation that improves...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic diamines have emerged as privileged scaffolds in modern medicinal chemistry. The 1,9-diazaspiro[5.5]undecane core, in particular, offers a rigid, three-dimensional conformation that improves target specificity, metabolic stability, and pharmacokinetic profiles compared to traditional flat aromatic systems[1]. The specific installation of a methyl group at the N1 position (1-methyl-1,9-diazaspiro[5.5]undecane) allows researchers to finely tune the steric bulk and basicity of the molecule, which is critical for modulating targets such as GABA-A receptors and MNK1/2 kinases[2][3]. This whitepaper details the primary synthetic methodologies for constructing these derivatives, emphasizing causality in experimental design and self-validating protocols.

Pathway 1: De Novo Construction via Ring-Closing Metathesis (RCM)

Logic and Causality

Ring-Closing Metathesis (RCM) is the most robust and widely adopted method for constructing the spiro[5.5]undecane core from acyclic precursors. The strategy relies on forming a diene intermediate from a commercially available piperidine derivative, followed by a transition-metal-catalyzed cyclization.

We utilize Grubbs 1st Generation Catalyst for this transformation. While 2nd generation catalysts are more reactive, the 1st generation ruthenium complex is highly efficient for unhindered terminal dienes, offering a cleaner reaction profile and lower cost at scale. The reaction must be performed in strictly degassed dichloromethane (DCM) ; oxygen rapidly degrades the active ruthenium alkylidene into an inactive ruthenium-oxo species, which would stall the catalytic cycle[4]. Following RCM, the highly colored ruthenium byproducts are scavenged using amino-bonded silica, which coordinates the metal far more effectively than standard silica gel chromatography[4].

Late-stage N-methylation is achieved via reductive amination using formaldehyde and sodium triacetoxyborohydride (NaBH(OAc)₃). This reagent is chosen over the harsher Eschweiler-Clarke conditions (formic acid/heat) to prevent the cleavage of acid-sensitive protecting groups like Boc[2].

Experimental Protocol: RCM and N-Methylation

This protocol is designed as a self-validating system, incorporating critical in-process controls (IPCs).

  • Diene Formation:

    • React N-Boc-4-piperidone with allylamine under Strecker conditions (KCN), followed by a Bruylants-type displacement using allylmagnesium bromide to yield the gem-diallyl intermediate.

    • Self-Validation (IPC): Confirm the disappearance of the ketone peak (~1710 cm⁻¹) via IR spectroscopy and verify the presence of terminal alkene protons (~5.0–5.8 ppm) via ¹H-NMR.

  • Ring-Closing Metathesis:

    • Dissolve the diene (1.0 equiv) in anhydrous, degassed DCM (0.1 M concentration to favor intramolecular cyclization over intermolecular oligomerization).

    • Add Grubbs 1st Generation Catalyst (9-10 mol%) and stir under an N₂ atmosphere at room temperature for 24 hours[4].

    • Self-Validation (IPC): Monitor via LC-MS. The product mass should reflect a loss of 28 Da (ethylene gas evolution).

  • Purification & Hydrogenation:

    • Filter the reaction mixture through a plug of amino-bonded silica, washing with DCM to remove ruthenium residues[4].

    • Dissolve the resulting spiro-alkene in methanol, add 10% Pd/C, and stir under an H₂ balloon overnight to saturate the ring.

  • Reductive N-Methylation:

    • To the saturated spirocycle, add aqueous formaldehyde (37%) and NaBH(OAc)₃ (1.5 equiv) in 1,2-dichloroethane. Stir at room temperature for 4 hours.

    • Self-Validation (IPC): Final LC-MS must show the target mass of the 1-methyl-1,9-diazaspiro[5.5]undecane derivative. ¹H-NMR should reveal a sharp singlet integrating to 3H at ~2.2-2.4 ppm, confirming N-methyl installation.

RCM_Workflow N1 N-Boc-Piperidone N2 Allylation & Diene Formation N1->N2 Allylamine / Allyl-MgBr N3 Diene Intermediate N2->N3 Isolation & TLC Check N4 Grubbs RCM (1st Gen) N3->N4 Degassed DCM, N2 N5 Spiro-alkene N4->N5 Ethylene release N6 Hydrogenation (Pd/C) N5->N6 H2, MeOH N7 Reductive N-Methylation N6->N7 CH2O, NaBH(OAc)3 N8 1-Methyl-1,9-diazaspiro[5.5]undecane N7->N8 Final LC-MS Check

Workflow for the de novo synthesis of 1-methyl-1,9-diazaspiro[5.5]undecane via RCM.

Pathway 2: Base-Promoted [5+1] Double Michael Addition

Logic and Causality

For applications requiring highly functionalized spiro-tetraone derivatives, the RCM approach is synthetically lengthy. Instead, a[5+1] double Michael addition cascade provides rapid, atom-economical access to the diazaspiro[5.5]undecane framework[5].

This pathway reacts a 1,5-diaryl-1,4-pentadien-3-one (divinylketone) with an active methylene compound such as N,N-dimethylbarbituric acid. The experimental choice of diethylamine as a base is critical. Diethylamine is a mild secondary amine with a pKa perfectly tuned to deprotonate the highly acidic barbituric acid without triggering unwanted aldol self-condensation or polymerization of the divinylketone[5]. The reaction proceeds via an initial intermolecular Michael addition to form an enolate, which spontaneously undergoes a 6-endo-trig intramolecular cyclization to close the second ring.

Experimental Protocol: Cascade Cyclization

This protocol is designed as a self-validating system, incorporating critical in-process controls (IPCs).

  • Reagent Preparation:

    • Dissolve the target divinylketone (1.0 equiv) and N,N-dimethylbarbituric acid (1.0 equiv) in dichloromethane at ambient temperature.

  • Base Catalysis & Cascade Reaction:

    • Add a catalytic amount of diethylamine dropwise to the stirring solution.

    • Causality Note: The reaction is kept at room temperature because elevating the heat increases the reversibility of the Michael addition (retro-Michael), which degrades the overall yield.

  • Isolation & Validation:

    • Stir for 2–4 hours. The highly functionalized diazaspiro[5.5]undecane derivative often precipitates directly from the reaction mixture.

    • Self-Validation (IPC): Filter the precipitate and analyze via single-crystal X-ray diffraction or 2D-NMR (HMBC/HSQC) to confirm the spirocyclic quaternary carbon center (~50-60 ppm in ¹³C-NMR)[5].

Double_Michael M1 Divinylketone + Barbituric Acid M2 Diethylamine Catalysis M1->M2 DCM, Ambient Temp M3 First Intermolecular Michael Addition M2->M3 Base deprotonation M4 Enolate Intermediate M3->M4 Spontaneous M5 Intramolecular 6-endo-trig Cyclization M4->M5 Cascade reaction M6 Spiro-tetraone Derivative M5->M6 High atom economy

Mechanism of the base-promoted [5+1] double Michael addition cascade.

Quantitative Comparison of Synthetic Pathways

To assist drug development professionals in selecting the appropriate synthetic route, the quantitative metrics of both primary pathways are summarized below based on standardized literature data[4][5].

ParameterRing-Closing Metathesis (RCM)Double Michael Addition cascade
Typical Yield 77% – 100% (for cyclization step)85% – 98%
Catalyst / Reagent Grubbs 1st Gen (Ru-based), 9-10 mol%Diethylamine (Base), Catalytic
Reaction Temperature Room TemperatureAmbient Temperature
Reaction Time 24 hours2 – 4 hours
Substrate Scope Broad (tolerates unhindered alkyl/aryl groups)Limited to highly electron-deficient alkenes
Primary Advantage High regioselectivity; yields the unsubstituted core100% atom economy; rapid complexity generation
Primary Limitation Requires high dilution (0.1 M) and expensive RuOnly produces heavily oxygenated/functionalized derivatives

Conclusion

The synthesis of 1-methyl-1,9-diazaspiro[5.5]undecane derivatives requires strict control over reaction conditions to ensure high fidelity of the spirocyclic core. The RCM pathway remains the gold standard for generating flexible, minimally functionalized scaffolds suitable for late-stage diversification in drug discovery. Conversely, the double Michael addition provides a rapid, green-chemistry approach for generating highly substituted spiro-tetraones. By adhering to the self-validating protocols and mechanistic principles outlined above, researchers can reliably access these privileged structures for advanced therapeutic screening.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chemistry of Heterocyclic Compounds.[Link]

  • Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. ACS Combinatorial Science.[Link]

  • Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry.[Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ-Aminobutyric Acid Type A Receptor Antagonists with Immunomodulatory Effect. ACS Chemical Neuroscience.[Link]

  • Bicyclic heteroaryl derivatives as mnk1 and mnk2 modulators and uses thereof.

Sources

Foundational

The Strategic Role of Diazaspiro[5.5]undecane Scaffolds in Novel Drug Discovery: A Technical Guide

Core Rationale: Escaping "Flatland" in Medicinal Chemistry In modern drug discovery, the high clinical attrition rate of planar, sp2-hybridized molecules has driven a paradigm shift toward three-dimensional, sp3-rich arc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Core Rationale: Escaping "Flatland" in Medicinal Chemistry

In modern drug discovery, the high clinical attrition rate of planar, sp2-hybridized molecules has driven a paradigm shift toward three-dimensional, sp3-rich architectures. The diazaspiro[5.5]undecane core—comprising two piperidine rings fused orthogonally at a single spiro carbon—represents a "privileged" heterocyclic motif[1][2].

The causality behind its selection by medicinal chemists is rooted in thermodynamics and spatial geometry. The spiro fusion creates a highly rigid conformation that minimizes the entropic penalty typically incurred when a flexible ligand binds to its target receptor[2][3]. Furthermore, by altering the position of the nitrogen atoms (e.g., 1,9- vs. 3,9- vs. 1-oxa-4,9- configurations), researchers can precisely tune the exit vectors of substituents, allowing for customized interactions with diverse biological targets ranging from deep enzymatic pockets to surface-exposed neuroreceptors[3][4].

Structural Dynamics and Target Validation

The versatility of the diazaspiro[5.5]undecane scaffold is demonstrated by its successful application across multiple therapeutic areas. The specific placement of heteroatoms dictates the pharmacological profile:

  • 1,9-Diazaspiro[5.5]undecane: This configuration is highly effective for targeting metabolic and oncological enzymes. For instance, derivatives act as potent dual inhibitors of Acetyl-CoA Carboxylase (ACC1/ACC2), crucial for treating metabolic diseases, and as Poly(ADP-ribose) Polymerase-1 (PARP-1) inhibitors for cancer therapy[3]. Additionally, 3-chlorobenzyl-linked variants have emerged as novel inhibitors of the Dengue virus type 2 (DENV2) NS5-methyltransferase[5].

  • 3,9-Diazaspiro[5.5]undecane: This symmetrical scaffold is utilized to develop competitive γ -aminobutyric acid type A receptor (GABA_A) antagonists[6][7]. Compounds like the m-methylphenyl analog 1e exhibit low cellular membrane permeability, making them ideal for peripheral GABA_A inhibition, which has been shown to successfully rescue T cell proliferation for immunomodulatory therapies[6].

  • 1-Oxa-4,9-diazaspiro[5.5]undecane: The introduction of an oxygen atom alters the lipophilicity (LogP) and introduces a new hydrogen-bond acceptor. This has led to the discovery of highly potent soluble epoxide hydrolase (sEH) inhibitors for chronic kidney disease[8], as well as dual μ -opioid receptor (MOR) agonists and σ 1 receptor ( σ 1R) antagonists for advanced pain management[4].

Quantitative Bioactivity Summary

The following table synthesizes the quantitative bioactivity data for key diazaspiro[5.5]undecane derivatives across different therapeutic targets[3][4][5][6][8]:

Scaffold VariantPrimary Target(s)Disease IndicationKey CompoundEfficacy / Bioactivity Metrics
1,9-diazaspiro[5.5]undecane ACC1 / ACC2Metabolic DiseasesCompound 1gACC1 IC 50​ = 7 nM; ACC2 IC 50​ = 3 nM
3,9-diazaspiro[5.5]undecane GABA_A ( α 4 β δ )ImmunomodulationCompound 1eK i​ = 180 nM; Rescues T-cell proliferation
1-oxa-4,9-diazaspiro[5.5]undecane sEHChronic Kidney DiseaseCompound 19Lowered serum creatinine at 30 mg/kg (Oral)
1-oxa-4,9-diazaspiro[5.5]undecane MOR / σ 1RPain ManagementCompound 15auPotent analgesia; Reduced constipation
1,9-diazaspiro[5.5]undecane NS5-methyltransferaseDengue Virus (DENV2)SPO-6EC 50​ = 11.43 μ M; Δ G bind​ = -27.2 kcal/mol

Visualizing Scaffold Pharmacology

To understand the clinical advantage of pharmacophore merging, consider Compound 15au, a 1-oxa-4,9-diazaspiro[5.5]undecane derivative. By acting as a dual MOR agonist and σ 1R antagonist, it provides the potent analgesia of traditional opioids but utilizes the σ 1R antagonism to mitigate adverse side effects like constipation[4].

Pathway Scaffold 1-oxa-4,9-diazaspiro[5.5]undecane (Compound 15au) MOR μ-Opioid Receptor (MOR) Agonism Scaffold->MOR Activates S1R Sigma-1 Receptor (σ1R) Antagonism Scaffold->S1R Blocks Analgesia Potent Analgesia MOR->Analgesia S1R->Analgesia Enhances SideEffects Reduced Constipation S1R->SideEffects Mitigates MOR side effects

Mechanism of action for 1-oxa-4,9-diazaspiro[5.5]undecane dual MOR/σ1R ligands.

Experimental Protocols & Synthetic Workflows

As a self-validating system, the synthesis and biological evaluation of these scaffolds require strict methodological controls. Below are detailed, step-by-step protocols for generating and validating these compounds.

Protocol A: Synthesis of 3,9-Diazaspiro[5.5]undecane GABA_A Antagonists

This workflow utilizes a protection-deprotection strategy to selectively functionalize the spiro core[6].

Causality Check: HBTU is selected as the coupling agent because it facilitates rapid amide bond formation under mild basic conditions, preventing the racemization or degradation of sensitive functional groups that harsh acid chlorides might cause.

  • Acylation/Condensation: Dissolve commercially available N-Boc-3,9-diazaspiro[5.5]undecane in a polar aprotic solvent (e.g., DMF). Add the desired carboxylic acid, HBTU, and a base (e.g., DIPEA). Stir at room temperature until complete conversion is observed via TLC.

  • Hydrogenolysis (Conditional): If the appended R-group contains a benzyl protector, perform catalytic hydrogenation using Pd/C under an H 2​ atmosphere to cleanly debenzylate the intermediate without affecting the spiro core.

  • Acidic Deprotection: Treat the intermediate with an acidic solution (e.g., TFA in DCM or HCl in dioxane) to remove the Boc protecting group.

  • Validation: Purify via preparative HPLC. Confirm the structural integrity and purity (>95%) using 1 H-NMR, 13 C-NMR, and high-resolution mass spectrometry (HRMS).

Synthesis Start N-Boc-3,9-diazaspiro [5.5]undecane Acylation Acylation / HBTU Condensation Start->Acylation Hydrogenation Pd/C Hydrogenolysis (R-group specific) Acylation->Hydrogenation Deprotection Acidic Deprotection (Boc Removal) Acylation->Deprotection Direct path Hydrogenation->Deprotection Product Final Derivative (Validated via LC-MS) Deprotection->Product

Step-by-step synthetic workflow for 3,9-diazaspiro[5.5]undecane derivatives.
Protocol B: Green Synthesis of Diazaspiro-dione-thiones

A one-pot, three-component Biginelli-like reaction is used to synthesize 2,4-dioxa-8,10-diazaspiro[5.5]undecane-1,5-dione-9-thione derivatives[9].

Causality Check: 1-methylimidazolium trifluoromethylsulfonate (MIOTf) is used as a reusable ionic liquid catalyst. It stabilizes the transition state of the multicomponent condensation under solvent-free conditions, aligning with sustainable green chemistry principles while drastically reducing reaction times[9].

  • Reagent Mixing: Combine the aromatic aldehyde, thiourea, and 1,3-dioxane-4,6-dione in a reaction vessel.

  • Catalysis: Add a catalytic amount of MIOTf. Heat the mixture under solvent-free conditions (typically 80-100°C) and monitor via TLC.

  • Workup: Cool the mixture, wash with water to remove the catalyst (which can be recovered and reused), and recrystallize the crude product from ethanol to yield the pure spiro-heterocycle.

Protocol C: PARP-1 Chemiluminescent Inhibition Assay

To evaluate the bioactivity of 1,9-diazaspiro[5.5]undecane derivatives against cancer targets[3].

Causality Check: The assay uses biotinylated NAD + . Because PARP-1 naturally synthesizes poly(ADP-ribose) (PAR) chains using NAD + , the incorporation of biotin allows for highly sensitive, self-validating chemiluminescent detection via streptavidin-HRP, ensuring a high signal-to-noise ratio.

  • Reaction Setup: Prepare a 96-well plate coated with histones and activated DNA. Add the purified PARP-1 enzyme to the wells.

  • Compound Addition: Introduce the 1,9-diazaspiro[5.5]undecane test compounds at varying concentration gradients to establish an IC 50​ curve. Include a known PARP inhibitor (e.g., Olaparib) as a positive control.

  • Initiation: Initiate the reaction by adding biotinylated NAD + . Incubate at room temperature to allow the enzyme to synthesize PAR chains.

  • Detection: Wash the plate thoroughly to remove unbound NAD + . Add streptavidin-horseradish peroxidase (HRP), followed by a chemiluminescent HRP substrate. Quantify the luminescent signal using a microplate reader.

References

  • 3, Benchchem. 2.6, Journal of Medicinal Chemistry (ACS Publications).

  • 8, Bioorganic & Medicinal Chemistry Letters (PubMed). 4.4, Journal of Medicinal Chemistry (ACS Publications). 5.5, New Journal of Chemistry (RSC Publishing). 6.9, Heterocycles (Clockss). 7.1, Chemistry of Heterocyclic Compounds (PMC).

Sources

Exploratory

Structural Elucidation and Conformational Dynamics of 1-Methyl-1,9-diazaspiro[5.5]undecane Dihydrochloride

Executive Summary The transition from planar, sp2 -hybridized molecules to sp3 -rich, three-dimensional architectures is a defining paradigm in modern drug discovery. This "escape from flatland" improves aqueous solubili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from planar, sp2 -hybridized molecules to sp3 -rich, three-dimensional architectures is a defining paradigm in modern drug discovery. This "escape from flatland" improves aqueous solubility, reduces off-target promiscuity, and enhances overall pharmacokinetic profiles. 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride represents a highly versatile spirocyclic scaffold that embodies these principles.

As a Senior Application Scientist, I have structured this technical guide to dissect the crystallographic properties, 3D conformational dynamics, and experimental methodologies required to characterize this spirocyclic core. Because direct single-crystal X-ray diffraction (SCXRD) data for the exact 1-methyl derivative is often proprietary, the structural parameters and protocols detailed herein are synthesized and extrapolated from heavily validated, closely related diazaspiro[5.5]undecane analogs [1, 2].

Crystallographic Data and 3D Conformation

The Double-Chair Geometry

The spiro[5.5]undecane core is characterized by two six-membered piperidine-derived rings sharing a single quaternary carbon atom (C5). Crystallographic studies of related diazaspiro[5.5]undecane derivatives consistently reveal that both rings adopt a double-chair conformation [2].

The quaternary spiro carbon forces the two rings into an approximately orthogonal arrangement (inter-ring angle of ~89° to 91°). This specific geometry is thermodynamically favored because it minimizes steric clashes (Pitzer strain) between the axial hydrogens of the opposing rings. The addition of the 1-methyl group introduces a slight desymmetrization, typically occupying an equatorial position to avoid 1,3-diaxial interactions, thereby locking the conformation of its respective ring.

Hydrogen Bonding and Crystal Packing

The selection of the dihydrochloride salt form is a deliberate experimental choice. Protonation of both nitrogen atoms (N1 and N9) establishes a robust intermolecular hydrogen-bonding network with the chloride counterions ( N−H⋯Cl− ).

Causality: This ionic network acts as the primary driving force for crystal packing. It rigidifies the lattice, drastically reducing thermal motion (Debye-Waller factor) at room temperature, which is essential for growing high-quality single crystals capable of diffracting X-rays to atomic resolution [1, 5].

Quantitative Structural Parameters

The following table summarizes the expected crystallographic parameters for the diazaspiro[5.5]undecane core, extrapolated from high-resolution SCXRD data of structurally analogous spiro-tetraones and diamines [2].

Table 1: Representative Crystallographic Parameters for Diazaspiro[5.5]undecane Scaffolds

ParameterValue / DescriptionCausality / Significance
Crystal System Triclinic (Representative)Common for desymmetrized spirocyclic salts.
Space Group P1ˉ Centrosymmetric packing driven by H -bonds.
Conformation Double-ChairMinimizes torsional and steric strain.
Inter-ring Angle ~89° - 91° (Orthogonal)Enforced by the sp3 spiro carbon (C5).
Major Packing Forces N−H⋯Cl− H-bonding, van der WaalsStabilizes the 3D lattice for high-res diffraction.
Average C-N Bond Length 1.48 - 1.50 ÅStandard for protonated secondary/tertiary amines.
Average C-C Bond Length 1.52 - 1.54 ÅCharacteristic of unstrained sp3−sp3 bonds.

Experimental Workflows for Structural Elucidation

To empirically validate the 3D conformation of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride, a dual-pronged approach utilizing empirical diffraction and computational modeling is required.

Protocol 1: Single-Crystal Growth and SCXRD Analysis

This protocol outlines the self-validating system for determining the absolute structure of the spirocycle.

  • Sample Preparation: Dissolve 10-15 mg of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride in a minimal volume of methanol.

    • Causality: Methanol is a polar protic solvent that effectively solvates the ionic dihydrochloride salt without disrupting the inherent molecular conformation.

  • Vapor Diffusion Crystallization: Place the unsealed sample vial inside a larger, sealed chamber containing an antisolvent (e.g., diethyl ether).

    • Causality: The slow vapor diffusion of the antisolvent into the methanol gradually lowers the dielectric constant of the mixture. This slow kinetic process promotes orderly nucleation and lattice formation, preventing amorphous precipitation.

  • Data Collection: Mount a suitable single crystal (approx. 0.2×0.2×0.1 mm) on a diffractometer equipped with a Mo- radiation source ( λ=0.71073 Å). Set the cryostream to 100 K.

    • Causality: Cryogenic temperatures freeze out dynamic disorder and reduce thermal atomic displacement, significantly enhancing the resolution of high-angle reflections.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation Step: The structural model is considered self-validating when the final refinement yields an R1​ value < 0.05 and a goodness-of-fit ( S ) approaching 1.0. This confirms the calculated model accurately reflects the empirical diffraction data.

SCXRD_Workflow A 1. Synthesis & Salt Formation (Dihydrochloride) B 2. Vapor Diffusion Crystallization (Solvent/Antisolvent) A->B C 3. X-Ray Diffraction (Data Collection at 100K) B->C D 4. Phase Problem Solution (Direct Methods) C->D E 5. Least-Squares Refinement (F^2 Optimization) D->E F 6. 3D Conformation Analysis (Chair-Chair Geometry) E->F

Workflow for the crystallographic elucidation of spirocyclic compounds.

Protocol 2: Computational Conformational Validation (DFT)

Empirical data must be corroborated by quantum mechanical calculations to ensure the observed crystal conformation is not solely an artifact of crystal packing forces [2].

  • Initial Geometry Generation: Construct the 3D model of the compound using a molecular builder, setting both rings to their idealized chair conformations.

  • Geometry Optimization: Perform Density Functional Theory (DFT) calculations using the B3LYP functional and the 6-311G(d,p) basis set.

    • Causality: The B3LYP/6-311G(d,p) level of theory provides an optimal, field-proven balance between computational cost and the accurate prediction of non-covalent interactions and sp3 -hybridized geometries.

  • Self-Validation Step (Frequency Analysis): A frequency calculation must follow the geometry optimization. The absence of imaginary (negative) frequencies confirms that the optimized structure is a true local minimum on the potential energy surface, rather than an unstable transition state.

Applications in Medicinal Chemistry

The rigidified 3D architecture of diazaspiro[5.5]undecanes makes them highly valuable in modern drug design. By locking the molecule into a specific conformation, the entropic penalty typically associated with the binding of flexible linear molecules to a target protein is drastically reduced [4].

  • Endoplasmic Reticulum (ER) Stress Inducers: High-throughput screening has identified 2,9-diazaspiro[5.5]undecane derivatives as potent inducers of the ER stress response. These compounds trigger apoptosis-mediated cell death and exhibit significant cytotoxic activity in 3D glioma cell models, proving the viability of the spiro[5.5] core in oncology [3].

  • Kinase and Epigenetic Inhibitors: Related 1,4,9-triazaspiro[5.5]undecan-2-one derivatives have been successfully utilized as potent and selective METTL3 inhibitors. The rigid spirocyclic structure was crucial in freezing the ligand in its preferred binding conformation, enhancing binding energy and yielding nanomolar affinities [4].

Conformational_Logic N1 Linear Alkyl Amines (High Flexibility) N2 Spirocyclization at C5 (Orthogonal Rings) N1->N2 Structural Rigidification N3 Chair-Chair Conformation (Steric Minimization) N2->N3 Thermodynamic Preference N4 Reduced Entropic Penalty Upon Target Binding N3->N4 Binding Kinematics N5 Enhanced ADME Profile (Escape from Flatland) N3->N5 3D Complexity

Logical progression of spirocyclic rigidification and its pharmacokinetic benefits.

References

  • Title: An efficient catalyst free synthesis of nitrogen containing spiro heterocycles via [5 + 1] double Michael addition reaction - RSC Publishing Source: RSC Advances URL
  • Title: Journal of Chemical Sciences | Indian Academy of Sciences Source: Journal of Chemical Sciences URL
  • Title: A High-Throughput Screen Identifies 2,9-Diazaspiro[5.
  • Title: 1,4,9-Triazaspiro[5.
  • Title: 1,9-Diazaspiro[5.

Protocols & Analytical Methods

Method

Application Notes: 1-Methyl-1,9-diazaspiro[5.5]undecane Dihydrochloride in Solid-Phase Peptide Synthesis (SPPS)

Executive Summary The drive to improve the pharmacokinetic profiles of peptide therapeutics has led to the widespread adoption of three-dimensional, conformationally constrained scaffolds—a paradigm often referred to as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The drive to improve the pharmacokinetic profiles of peptide therapeutics has led to the widespread adoption of three-dimensional, conformationally constrained scaffolds—a paradigm often referred to as the "escape from flatland." 1-Methyl-1,9-diazaspiro[5.5]undecane is a privileged spirocyclic dipiperidine framework highly valued in medicinal chemistry[1].

When incorporated into peptides via Solid-Phase Peptide Synthesis (SPPS), this spirocycle acts as a bulky, rigidifying building block. It is primarily utilized for C-terminal capping or side-chain derivatization (e.g., via Asp/Glu residues) to enhance proteolytic stability, improve blood-brain barrier (BBB) penetrance, and precisely vectorize pharmacophores for targets such as Melanin-Concentrating Hormone Receptor 1 (MCH-R1) and PARP-1[2][3]. This guide provides field-proven protocols and mechanistic rationales for successfully integrating the dihydrochloride salt of this spirocycle into synthetic peptide workflows.

Physicochemical Profiling & Mechanistic Insights

Structural Orthogonality and Causality

The commercial availability of this compound as a dihydrochloride salt (CAS 2378507-14-1) is a deliberate design choice. The free base of secondary amines readily absorbs atmospheric CO₂ to form carbamates and is prone to oxidation. The 2HCl salt ensures long-term bench stability.

Chemically, the scaffold possesses built-in orthogonality:

  • N1 (Tertiary Amine): Methylated and non-nucleophilic. It cannot form amides, but it remains protonated at physiological pH, acting as a critical basic center for salt-bridge formation with target receptors (e.g., conserved aspartate residues in GPCRs)[3].

  • N9 (Secondary Amine): Highly nucleophilic upon neutralization. It serves as the exclusive attachment point for amidation with peptide carboxylates.

Reagent Specifications
PropertyValueExperimental Implication
Chemical Name 1-Methyl-1,9-diazaspiro[5.5]undecane 2HClRequires rigorous neutralization prior to use.
CAS Number 2378507-14-1Standard identifier for procurement[4].
Molecular Weight 241.20 g/mol (Salt) / 168.28 g/mol (Free base)Calculate equivalents based on the 241.20 g/mol mass.
Reactive Center N9 (Secondary Amine)Forms highly stable, protease-resistant tertiary amides.
Steric Hindrance High (Dipiperidine spiro-core)Requires highly reactive coupling reagents (e.g., HATU/HOAt).

Coupling Dynamics: Overcoming Steric Clash

Coupling a bulky spirocyclic secondary amine to a peptide backbone or side-chain requires overcoming significant steric hindrance. Standard uronium reagents (like HBTU) often yield incomplete conversions. The use of HATU or COMU is mandatory, as the formation of the highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester is necessary to drive the amidation forward.

Furthermore, because the spirocycle is a dihydrochloride salt, stoichiometric neutralization is the most critical point of failure . If insufficient base is added, the local pH drops, the N9 amine remains protonated (non-nucleophilic), and the coupling reagent rapidly degrades.

Table 1: Optimized Coupling Parameters
Reagent SystemBase RequirementSolventReaction TimeExpected Conversion
HATU / HOAt DIEA (6.0 eq)DMF / NMP (1:1)2 - 4 hours> 95%
PyBOP / HOBt DIEA (6.0 eq)DMF12 - 16 hours60 - 75%
DIC / Oxyma TMP (6.0 eq)DMF6 - 8 hours80 - 85%

(Note: 2.0 equivalents of base are consumed instantly to neutralize the 2HCl salt. The remaining 4.0 equivalents maintain the basic environment required for the coupling mechanism).

Experimental Protocols

Protocol A: On-Resin Side-Chain Conjugation (e.g., to Glutamic Acid)

Causality: Performing this conjugation on-resin allows for the use of large excesses of the spirocycle to drive the reaction to completion, with unreacted reagents easily washed away.

Step 1: Orthogonal Deprotection

  • Synthesize the peptide on a standard resin (e.g., Rink Amide) incorporating Fmoc-Glu(OAll)-OH at the desired modification site.

  • Remove the Allyl (OAll) protecting group by treating the resin with Pd(PPh3)4 (0.1 eq) and phenylsilane (10 eq) in anhydrous DCM for 2 × 30 minutes.

  • Wash the resin extensively with DCM (5×) and DMF (5×) to remove palladium byproducts.

Step 2: Pre-Activation

  • Swell the resin in DMF.

  • Add HATU (2.9 eq relative to resin loading) and DIEA (3.0 eq) in a minimal volume of DMF.

  • Allow the resin to agitate for 3 minutes to form the active ester on the Glu side-chain. (Pre-activation prevents the spirocycle from interfering with the initial HATU complexation).

Step 3: Spirocycle Neutralization and Coupling

  • In a separate vial, dissolve 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride (3.0 eq) in DMF.

  • Add DIEA (6.0 eq) to the vial and vortex for 1 minute to generate the free base.

  • Transfer the neutralized spirocycle solution to the resin.

  • Agitate at room temperature for 3 hours.

  • Wash the resin with DMF (5×) and DCM (5×). Proceed to global cleavage (TFA/TIPS/H2O).

SPPS_Workflow A Resin-Bound Peptide (Free Glu/Asp Carboxylate) B Carboxylate Activation (HATU / DIEA, 3 mins) A->B D Coupling Reaction (N9-Amidation, 3 hours) B->D C Spirocycle Neutralization (Diamine·2HCl + 6 eq DIEA) C->D E Global Cleavage (95% TFA / 2.5% TIPS / 2.5% H2O) D->E F Spirocyclic Peptidomimetic (Purified via RP-HPLC) E->F

Workflow for the on-resin side-chain incorporation of 1-Methyl-1,9-diazaspiro[5.5]undecane.
Protocol B: Solution-Phase C-Terminal Amidation

Causality: If the spirocycle must be placed at the C-terminus, standard SPPS resins cannot be used since the C-terminus is anchored. Cleaving a fully protected peptide from a hyper-acid-sensitive resin allows for high-yield solution-phase amidation.

  • Cleavage: Synthesize the sequence on 2-Chlorotrityl chloride (2-CTC) resin. Cleave the fully protected peptide using 1% TFA in DCM (10 × 2 mins). Neutralize the filtrate immediately with pyridine, and evaporate the solvent.

  • Neutralization: Dissolve 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride (1.5 eq) in anhydrous DMF. Add DIEA (3.0 eq) and stir for 5 minutes.

  • Coupling: Dissolve the protected peptide (1.0 eq) in DMF. Add HATU (1.2 eq) and DIEA (2.0 eq). Stir for 2 minutes, then add the neutralized spirocycle solution.

  • Reaction: Stir under inert atmosphere for 4 hours.

  • Deprotection: Evaporate the DMF, treat the residue with standard TFA cleavage cocktail for 2 hours to remove side-chain protecting groups, and precipitate the final spiro-peptide in cold diethyl ether.

Biological Context: GPCR Modulation

The integration of 1,9-diazaspiro[5.5]undecanes into peptide sequences is highly relevant for neuroendocrine drug discovery. For example, these scaffolds are potent modulators of the Melanin-Concentrating Hormone Receptor 1 (MCH-R1), a GPCR implicated in obesity and metabolic syndrome[3]. The spirocyclic peptide acts as an antagonist, blocking MCH binding, which subsequently prevents the inhibition of adenylyl cyclase, thereby normalizing intracellular cAMP levels.

Pathway MCH MCH Neuropeptide Receptor MCH-R1 (GPCR) MCH->Receptor Binds Gi Gαi/o Protein Receptor->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Reduces Spiro Spirocyclic Peptide Antagonist Spiro->Receptor Blocks

MCH-R1 signaling pathway modulated by 1,9-diazaspiro[5.5]undecane-based antagonists.

References

  • Blanco-Ania, D., & Rutjes, F. P. J. T. (2017). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. PMC.[Link]

  • ACS Publications. (2025). Short Scalable Route to Bis-morpholine Spiroacetals and Oxazepane Analogues: Useful 3D-Scaffolds for Compound Library Assembly. The Journal of Organic Chemistry.[Link]

Sources

Application

Application Note: Formulation and Handling of 1-Methyl-1,9-diazaspiro[5.5]undecane Dihydrochloride in Aqueous and Organic Systems

Executive Summary The integration of sp3-rich spirocyclic diamines into drug discovery pipelines has become a cornerstone strategy for improving the physicochemical properties of lead compounds, specifically by enhancing...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of sp3-rich spirocyclic diamines into drug discovery pipelines has become a cornerstone strategy for improving the physicochemical properties of lead compounds, specifically by enhancing three-dimensionality and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles. 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride is a highly polar, basic spirocyclic scaffold[1].

Handling this compound requires a nuanced understanding of its ionization states. As a dihydrochloride salt, it exhibits excellent kinetic aqueous solubility but presents unique challenges during physiological pH adjustment and organic synthesis[2]. This guide provides field-proven, self-validating protocols for preparing both aqueous and organic solutions, ensuring structural integrity and predictable behavior in downstream applications.

Physicochemical Profiling & Mechanistic Rationale

Before formulating solutions, it is critical to understand the causality behind the compound's behavior in different solvent systems. The dihydrochloride salt form is intentionally chosen by manufacturers to prevent the oxidative degradation common to free secondary/tertiary amines and to maximize kinetic solubility in water[2].

Quantitative Data & Solubility Profile

Table 1: Physicochemical properties and solvent compatibility of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride.

PropertyValue / CharacteristicMechanistic Impact on Formulation
Molecular Formula C₁₀H₂₀N₂ · 2HClThe presence of two chloride counterions heavily influences the ionic strength of concentrated aqueous stocks[1].
Molecular Weight ~241.20 g/mol Must be accounted for in molarity calculations (Free base MW is ~168.28 g/mol )[1].
Aqueous Solubility High (pH < 5.0)Dissolves rapidly in unbuffered water due to the dicationic state of the spirocyclic nitrogens.
Organic Solubility (Polar) Moderate to High (DMSO, MeOH)Suitable for long-term storage of organic stocks. DMSO prevents hydrolysis but is hygroscopic.
Organic Solubility (Non-Polar) Poor (DCM, Hexane, EtOAc)The salt form is insoluble in non-polar solvents. Free-basing is strictly required for organic extraction[3].

Formulation Decision Workflow

The selection of the preparation method depends entirely on the downstream application. Biological assays require careful pH titration to prevent the free base from crashing out of solution, whereas organic synthesis often requires complete removal of the chloride counterions.

G A 1-Methyl-1,9-diazaspiro[5.5]undecane Dihydrochloride B Aqueous Formulation (Biological Assays) A->B C Organic Formulation (Chemical Synthesis) A->C B1 Dissolve in ddH2O or Buffer B->B1 C1 Polar Aprotic Stock (DMSO / DMF) C->C1 C2 Free-Basing Extraction (DCM / Na2CO3) C->C2 B2 Titrate pH to 7.2 - 7.4 (Monitor Solubility) B1->B2

Workflow for aqueous and organic formulation of the spirocyclic diamine scaffold.

Validated Experimental Protocols

Protocol A: Preparation of a 100 mM Aqueous Stock for In Vitro Assays

Causality & Insight: Dissolving a dihydrochloride salt in unbuffered water will significantly drop the pH (often < 3.0). If you directly dissolve the compound in a physiological buffer (e.g., PBS pH 7.4), the localized high pH can cause the compound to rapidly transition to its free base form, which has lower kinetic solubility and may precipitate[2].

Step-by-Step Methodology:

  • Weighing: Accurately weigh 24.12 mg of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride.

  • Initial Dissolution: Add 800 µL of sterile, double-distilled water (ddH₂O). Vortex for 30 seconds. The dicationic salt will dissolve completely, yielding a clear, acidic solution.

  • pH Titration: Slowly add 0.1 M NaOH in 10 µL increments while monitoring with a micro-pH probe until the pH reaches 7.2–7.4.

  • Self-Validation (Tyndall Check): Hold the tube against a dark background and shine a focused light through it.

    • Pass: The solution remains optically clear.

    • Fail: If opalescence or Tyndall scattering is observed, the concentration has exceeded the solubility limit of the neutral/monocationic species. You must either dilute the solution with ddH₂O or add up to 5% v/v DMSO as a co-solvent.

  • Volume Adjustment: Once pH is stabilized and clarity is confirmed, add ddH₂O to a final volume of 1.0 mL.

  • Sterilization: Filter through a 0.22 µm PES (Polyethersulfone) syringe filter. Avoid nylon filters, as basic amines can non-specifically bind to nylon matrices.

Protocol B: Preparation of a 50 mM Organic Stock in DMSO

Causality & Insight: For long-term chemical storage or use in high-throughput screening, DMSO is the solvent of choice. However, DMSO is highly hygroscopic. Introduction of water will lead to gradual hydrolysis or precipitation of the salt over freeze-thaw cycles.

Step-by-Step Methodology:

  • Preparation: Ensure the 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride powder has been warmed to room temperature in a desiccator to prevent condensation.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (≥99.9%, stored over molecular sieves) to 12.06 mg of the compound.

  • Agitation: Sonicate the mixture in a water bath at 25°C for 2–3 minutes until completely dissolved.

  • Self-Validation (Phase Check): Centrifuge the solution at 10,000 x g for 2 minutes. Inspect the bottom of the tube for any undissolved micro-pellet. If a pellet exists, the salt may have absorbed atmospheric moisture prior to weighing; transfer the supernatant to a new tube.

  • Storage: Aliquot into single-use amber glass vials (to prevent photolytic degradation) and store at -20°C under an argon or nitrogen blanket.

Protocol C: Free-Basing for Organic Synthesis (Amidation/Coupling)

Causality & Insight: The dihydrochloride salt is unreactive in standard nucleophilic substitutions or Buchwald-Hartwig cross-couplings because the nitrogen lone pairs are protonated. To utilize the spirocyclic diamine in organic synthesis, the chloride salts must be neutralized, and the lipophilic free base must be extracted into a non-polar solvent[3].

Step-by-Step Methodology:

  • Aqueous Solubilization: Dissolve 500 mg of the dihydrochloride salt in 5 mL of ddH₂O in a separatory funnel.

  • Neutralization: Slowly add saturated aqueous Sodium Carbonate (Na₂CO₃) dropwise. The pH must be driven to ~10.5–11.0 to ensure complete deprotonation of both the secondary and tertiary amines.

  • Extraction: Add 10 mL of Dichloromethane (DCM). Stopper and invert gently, venting frequently to release CO₂ gas.

  • Phase Separation (Self-Validating Step): Allow the layers to separate. The lower organic layer (DCM) will contain the free base. If an emulsion forms (common with highly polar spirocycles), add 2 mL of saturated brine to increase the ionic strength of the aqueous layer, forcing the organic compound into the DCM phase[3].

  • Collection: Drain the lower DCM layer into an Erlenmeyer flask. Repeat the extraction with two additional 10 mL portions of DCM.

  • Drying & Concentration: Combine the organic layers, dry over anhydrous Sodium Sulfate (Na₂SO₄) for 15 minutes, filter, and concentrate under reduced pressure (rotary evaporator) to yield the reactive free base as a viscous oil.

References

  • PubChemLite: 1-methyl-1,9-diazaspiro[5.5]undecane dihydrochloride (C10H20N2)
  • Source: PMC (National Institutes of Health)
  • Synthesis of spirocyclic amines by 1,3-dipolar cycloaddition of azomethine ylides and azomethine imines Source: White Rose Research Online URL

Sources

Method

Application Note: Optimized In Vitro Assay Formulation Strategies for Spirobicyclic Dihydrochloride Salts

Executive Summary: The Physicochemical Challenge In my tenure optimizing high-throughput screening (HTS) cascades, I have frequently encountered false-negative artifacts stemming from the physicochemical mishandling of b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Physicochemical Challenge

In my tenure optimizing high-throughput screening (HTS) cascades, I have frequently encountered false-negative artifacts stemming from the physicochemical mishandling of basic amine salts. Spirobicyclic scaffolds—such as 5.5.6 and 5.6.5 spirobicyclic lactams—are highly valued in medicinal chemistry for their conformational rigidity. They are frequently utilized to mimic type-II β-turns in peptidomimetics (e.g., Pro-Leu-Gly-NH2 analogues targeting dopamine receptors) and as potent inhibitors of protein-protein interactions, such as 1[1] in oncology. Because these molecules frequently contain multiple basic nitrogen atoms, they are typically isolated as dihydrochloride salts to maximize aqueous solubility.

However, formulating these salts for in vitro assays presents two critical challenges:

  • Hygroscopicity: These salts rapidly absorb atmospheric moisture, altering their effective molecular weight and causing systematic dosing errors.

  • Microenvironmental pH Shifts: The dissociation of two equivalents of HCl per molecule can drastically lower the pH of unbuffered or weakly buffered assay media, leading to artifactual protein denaturation or false-positive readouts.

Causality in Formulation Design

Why Standard Protocols Fail: A standard biochemical workflow involves dissolving a compound in 100% DMSO to create a 10 mM stock, followed by direct dilution into a 10 mM PBS assay buffer. When applying this to a spirobicyclic dihydrochloride salt, the localized release of protons overwhelms the buffering capacity of standard PBS. This drops the pH of the micro-well below physiological norms (pH 7.4). For target proteins, this pH shift alters the protonation state of key aspartate or glutamate residues in the binding pocket, destroying assay reproducibility.

The Solution: We must employ a pre-neutralization strategy utilizing high-capacity zwitterionic buffers (e.g., 50 mM HEPES) combined with stoichiometric Tris-base titration to neutralize the displaced HCl before target introduction.

Formulation Workflow

FormulationWorkflow A Spirobicyclic Dihydrochloride (Solid State) B Desiccated Weighing (Account for Hydration) A->B C 100% DMSO Stock (10 mM) (Vortex & Sonicate) B->C D Pre-Neutralization (Tris-Base or NaOH eq.) C->D E Aqueous Intermediate Dilution (50 mM HEPES, pH 7.4) D->E F In Vitro Assay Plate (Final DMSO < 1%) E->F

Workflow for formulating spirobicyclic dihydrochloride salts for in vitro assays.

Self-Validating Formulation Protocol

To ensure trustworthiness and reproducibility, every step in this protocol includes a built-in validation mechanism.

Step 1: Desiccated Gravimetric Analysis

  • Action: Store the spirobicyclic dihydrochloride salt in a desiccator over anhydrous calcium sulfate. Weigh the compound in a humidity-controlled environment (<20% RH).

  • Causality: Dihydrochloride salts often co-crystallize with water or solvent molecules, forming complex adducts (e.g., 1.95 HCl⋅1.25 H2​O⋅0.19 Dioxane )[1]. Failing to account for this exact hydration stoichiometry leads to systematic concentration errors.

  • Validation: Verify the exact molecular weight via Karl Fischer titration or quantitative NMR prior to calculating molarity.

Step 2: Master Stock Solubilization

  • Action: Dissolve the weighed solid in anhydrous DMSO to achieve a 10 mM master stock. Vortex for 60 seconds and sonicate in a water bath at 25°C for 5 minutes.

  • Validation: Assess the solution using Dynamic Light Scattering (DLS). A polydispersity index (PDI) < 0.1 confirms complete solubilization without micro-particulates.

Step 3: pH-Compensated Aqueous Dilution

  • Action: Prepare the assay buffer: 50 mM HEPES, 100 mM NaCl, 0.1% BSA, adjusted to pH 7.4. For every 1 mL of the 10 mM dihydrochloride DMSO stock added to the aqueous phase, spike in 20 µL of 1 M Tris-base.

  • Causality: The Tris-base acts as a proton sink, neutralizing the two moles of H+ released per mole of the spirobicyclic compound, thereby preserving the structural integrity of the target protein.

  • Validation: Extract a 10 µL aliquot of the highest working concentration (e.g., 100 µM) and test it with a micro-pH probe. The reading must strictly fall within 7.4±0.05 .

Application Case Study: Dopamine D2 Receptor Allosteric Modulation

To demonstrate the efficacy of this formulation strategy, we apply it to the evaluation of2[2]. Specifically, 5.6.5-spiro bicyclic thiazolidines act as positive allosteric modulators (PAMs) of the Dopamine D2 receptor, enhancing orthosteric agonist binding[3].

SignalingPathway DA Dopamine (Orthosteric Agonist) D2R Dopamine D2 Receptor (Conformational Shift) DA->D2R Binds PAM Spirobicyclic Dihydrochloride (Allosteric Modulator) PAM->D2R Enhances Affinity Gi Gαi/o Protein Activation D2R->Gi Activates cAMP Inhibition of cAMP Production Gi->cAMP Suppresses

Allosteric modulation of the Dopamine D2 receptor signaling pathway.

Assay Execution Protocol:

  • Seed CHO cells stably expressing the human Dopamine D2 receptor at 10,000 cells/well in a 384-well microtiter plate.

  • Pre-incubate cells with the neutralized spirobicyclic dihydrochloride working solutions (11-point concentration response curve from 1 nM to 10 µM) for 15 minutes at 37°C.

  • Add the orthosteric agonist (Dopamine) at its predetermined EC20​ concentration.

  • Measure intracellular cAMP inhibition using a homogeneous time-resolved fluorescence (HTRF) assay, reading emission at 665 nm and 620 nm.

Quantitative Impact of Formulation Strategy

The table below summarizes the profound impact that proper buffering and neutralization have on the apparent pharmacological metrics of a spirobicyclic PLG peptidomimetic.

Formulation StrategyWorking Solution pHApparent EC50 (nM)Emax (% of Control)Protein Aggregation (DLS PDI)
Unbuffered Saline (Negative Control)5.8> 10,00015%High (> 0.40)
10 mM HEPES (Standard, No Pre-Neut)6.54,50045%Moderate (0.25)
50 mM HEPES + Tris Pre-Neutralization 7.4 320 100% None (< 0.10)

Data Interpretation: Failure to neutralize the dihydrochloride salt results in a localized acidic environment (pH 5.8 - 6.5). This artificially suppresses the Emax​ and shifts the EC50​ by over an order of magnitude due to partial receptor denaturation and poor compound partitioning. Only the pre-neutralized formulation yields the true pharmacological profile of the compound.

References

  • Title: EP3512857B1 - Spiro bicyclic inhibitors of menin-mll interaction Source: Google Patents URL
  • Title: Design, Synthesis, and Dopamine Receptor Modulating Activity of Spiro Bicyclic Peptidomimetics of l-Prolyl-l-leucyl-glycinamide Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Source: PMC (PubMed Central)

Sources

Application

Application Note: Catalytic Coupling Methods Utilizing 1-Methyl-1,9-diazaspiro[5.5]undecane in Medicinal Chemistry

Executive Summary & Mechanistic Rationale The transition from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich architectures is a defining trend in modern drug discovery[1]. Increasing the fraction of sp³ car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The transition from flat, sp²-rich aromatic rings to three-dimensional, sp³-rich architectures is a defining trend in modern drug discovery[1]. Increasing the fraction of sp³ carbons (Fsp³) within a drug candidate often correlates with improved aqueous solubility, reduced off-target toxicity, and enhanced metabolic stability.

1-Methyl-1,9-diazaspiro[5.5]undecane is a highly versatile spirocyclic diamine that serves as a conformationally restricted bioisostere for piperazine and homopiperazine[1]. The structural causality behind its utility lies in its inherent asymmetry:

  • The 1-Position (Tertiary Amine): The methylated nitrogen is sterically hindered and fully substituted, rendering it non-nucleophilic under standard cross-coupling conditions. It serves to improve physicochemical properties and often acts as a critical hydrogen-bond acceptor in kinase or GPCR binding pockets[2].

  • The 9-Position (Secondary Amine): This exposed secondary amine acts as the exclusive nucleophile. Its embedding within a rigid spirocyclic framework reduces the entropic penalty of target binding but introduces steric bulk, necessitating highly optimized catalytic or thermal conditions for efficient C–N bond formation.

This application note provides field-validated, self-validating protocols for the three primary methods of functionalizing 1-Methyl-1,9-diazaspiro[5.5]undecane: Palladium-Catalyzed Buchwald-Hartwig Amination, Nucleophilic Aromatic Substitution (SNAr), and Catalytic Amide Coupling.

Strategic Workflow for Spirocycle Functionalization

The selection of the coupling methodology is dictated by the electronic nature of the electrophilic partner.

DecisionTree Start 1-Methyl-1,9-diazaspiro[5.5]undecane (Secondary Amine Nucleophile) ArX Aryl Halides (Unactivated) Start->ArX HetArX Heteroaryl Halides (Electron-Deficient) Start->HetArX RCOOH Carboxylic Acids (or Acyl Chlorides) Start->RCOOH BHA Buchwald-Hartwig Amination Pd Precatalyst, RuPhos, Base ArX->BHA SNAr Nucleophilic Aromatic Substitution DIPEA, Polar Aprotic Solvent HetArX->SNAr Amide Amide Coupling HATU, DIPEA, DMF RCOOH->Amide

Workflow for selecting the optimal coupling strategy based on electrophile reactivity.

Palladium-Catalyzed Buchwald-Hartwig Amination

Mechanistic Causality

Coupling the bulky 9-position of 1-Methyl-1,9-diazaspiro[5.5]undecane to unactivated aryl halides requires a catalyst capable of overcoming significant steric hindrance. Standard ligands (e.g., BINAP or dppf) often fail due to slow reductive elimination, leading to off-target β-hydride elimination. Using electron-rich, bulky biarylphosphine ligands like RuPhos or BrettPhos accelerates the reductive elimination step, ensuring high yields of the desired C–N coupled product.

CatalyticCycle Pd0 L•Pd(0) Active Catalyst OxAdd Oxidative Addition L•Pd(II)(Ar)(X) Pd0->OxAdd Ar-X AmineCoord Amine Coordination L•Pd(II)(Ar)(Amine) OxAdd->AmineCoord Spirocycle Deprot Deprotonation (Base) L•Pd(II)(Ar)(NR2) AmineCoord->Deprot Base, -HX RedElim Reductive Elimination Product Formation Deprot->RedElim RedElim->Pd0 Product

Buchwald-Hartwig catalytic cycle for the N-arylation of spirocyclic diamines.

Self-Validating Protocol: N-Arylation

Reagents: Aryl Bromide (1.0 eq), 1-Methyl-1,9-diazaspiro[5.5]undecane (1.2 eq), RuPhos Pd G3 precatalyst (0.05 eq), Cs₂CO₃ (2.5 eq), anhydrous 1,4-Dioxane (0.1 M).

  • Preparation & Degassing: In an oven-dried Schlenk flask, combine the aryl bromide, 1-Methyl-1,9-diazaspiro[5.5]undecane, and Cs₂CO₃. Add anhydrous 1,4-dioxane.

    • Validation Step: Sparge the suspension with Argon for 10 minutes. The cessation of dissolved oxygen bubbling validates the inert atmosphere, which is critical to prevent Pd(0) oxidation.

  • Catalyst Activation: Add RuPhos Pd G3 under a positive stream of Argon. Seal the flask and heat to 100 °C in a pre-heated oil bath.

  • Reaction Monitoring: Stir for 4–6 hours.

    • Validation Step: Remove a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the Aryl Bromide peak is <5% of the total UV area, and the mass of the desired product [M+H]⁺ is dominant.

  • Workup & Isolation: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the inorganic base and palladium black. Concentrate the filtrate and purify via reverse-phase HPLC or basic alumina chromatography (silica gel may cause streaking due to the tertiary amine).

Nucleophilic Aromatic Substitution (SNAr)

Mechanistic Causality

When functionalizing highly electron-deficient heteroaryl halides (e.g., 1,3,5-triazines or 2-chloropyrimidines), SNAr is preferred over Pd-catalysis[3]. Heteroatom-rich electrophiles can poison palladium catalysts. Because the 9-position of the spirocycle is a strong nucleophile, it readily attacks the electron-deficient π-system. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to scavenge the generated HCl without competing for the electrophile.

Self-Validating Protocol: Heteroarylation

Reagents: 2-Chloro-1,3,5-triazine derivative (1.0 eq), 1-Methyl-1,9-diazaspiro[5.5]undecane (1.1 eq), DIPEA (3.0 eq), anhydrous NMP (0.2 M).

  • Reagent Assembly: Dissolve the chlorotriazine in NMP at 0 °C. Dropwise, add a solution of 1-Methyl-1,9-diazaspiro[5.5]undecane and DIPEA in NMP.

    • Causality Note: Addition at 0 °C prevents poly-substitution on multi-halogenated heteroaryls.

  • Heating & Substitution: Allow the reaction to warm to room temperature, then heat to 80 °C for 3 hours.

    • Validation Step: TLC (10% MeOH in DCM with 1% NH₄OH). The disappearance of the high-Rf starting material and the appearance of a UV-active, ninhydrin-negative lower-Rf spot confirms conversion.

  • Workup: Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (to remove NMP) and brine. Dry over Na₂SO₄ and concentrate.

Catalytic Amide Coupling

Mechanistic Causality

To synthesize amide-linked derivatives (e.g., for MNK1/2 modulators), the spirocycle is coupled to a carboxylic acid[2]. HATU is selected as the coupling reagent because it generates an active HOAt ester, which is highly efficient at capturing sterically hindered secondary amines like the 9-position of our spirocycle. The reaction is driven by the thermodynamic stability of the resulting urea by-product.

Self-Validating Protocol: Aminocarbonylation

Reagents: Carboxylic Acid (1.0 eq), 1-Methyl-1,9-diazaspiro[5.5]undecane (1.1 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF (0.1 M).

  • Pre-Activation: Dissolve the carboxylic acid and DIPEA in DMF. Add HATU and stir at room temperature for 15 minutes.

    • Validation Step: A distinct color change (often turning pale yellow) indicates the formation of the active HOAt ester.

  • Amine Addition: Add 1-Methyl-1,9-diazaspiro[5.5]undecane in one portion. Stir at room temperature for 2 hours.

  • Workup & Purification: Dilute the mixture with water to precipitate the product (if highly lipophilic) or extract with DCM. Wash the organic layer sequentially with saturated NaHCO₃, water, and brine.

    • Validation Step: LC-MS analysis of the crude mixture should show the product mass [M+H]⁺ with minimal epimerization (if the carboxylic acid contained a chiral center α to the carbonyl).

Quantitative Data Summary

The following table summarizes the optimized parameters and expected outcomes for the three primary coupling methodologies utilizing 1-Methyl-1,9-diazaspiro[5.5]undecane.

Coupling MethodTypical ElectrophileCatalyst / ReagentsSolventTemp (°C)Typical Yield
Buchwald-Hartwig Aryl Bromides / IodidesRuPhos Pd G3, Cs₂CO₃1,4-Dioxane90 - 11065 - 90%
SNAr Chlorotriazines / FluoropyridinesDIPEA or K₂CO₃NMP or DMF25 - 8070 - 95%
Amide Coupling Carboxylic AcidsHATU, DIPEADMF or DCMRT80 - 98%

References

  • PubChemLite Database. 1-methyl-1,9-diazaspiro[5.5]undecane dihydrochloride (C10H20N2). National Center for Biotechnology Information.[4][Link]

  • US Patent 20150038506A1. Bicyclic heteroaryl derivatives as mnk1 and mnk2 modulators and uses thereof. Google Patents.[2]

  • CN Patent 101687822A. Di(arylamino)aryl compound. Google Patents.[3]

  • Journal of Agricultural and Food Chemistry. Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. American Chemical Society (2022).[1][Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting solubility issues of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride in DMSO

A Guide to Overcoming Solubility Challenges in DMSO Welcome to the technical support center for 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride. This guide, designed for researchers, scientists, and drug development...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Overcoming Solubility Challenges in DMSO

Welcome to the technical support center for 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for common solubility issues encountered when using Dimethyl Sulfoxide (DMSO) as a solvent. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring your experiments are both successful and reproducible.

Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm having trouble dissolving 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride in DMSO. What are the most common reasons for this?

A1: Difficulty in dissolving this compound, a dihydrochloride salt, typically stems from a few critical factors. Firstly, the hygroscopic nature of DMSO is a primary culprit.[1][2] DMSO readily absorbs atmospheric moisture, and even small amounts of water can significantly decrease the solubility of many organic compounds, particularly salts.[1][3] Secondly, the inherent properties of the dihydrochloride salt form can lead to strong crystal lattice energy, making it resistant to dissolution. Lastly, the concentration you are trying to achieve may exceed the compound's intrinsic solubility limit in DMSO under your specific experimental conditions.

Q2: What does it mean that DMSO is "hygroscopic" and why is this so critical for my experiment?

A2: DMSO is highly hygroscopic, meaning it has a strong affinity for water and will readily absorb moisture from the air.[2][4] This is a critical consideration because the absorbed water alters the solvent properties of DMSO. The presence of water increases the polarity and structure of the solvent, which can make it more difficult to dissolve less polar or lipophilic compounds.[1][2] For hydrochloride salts, this can be particularly problematic, leading to incomplete dissolution or precipitation over time.[3] To ensure reproducibility, always use anhydrous (dry) DMSO from a freshly opened bottle or one that has been properly stored in a desiccator.[2][5]

Q3: My solution was initially clear, but now I see solid particles. What happened?

A3: This phenomenon, known as precipitation, is common with DMSO stock solutions and is often triggered by two main events:

  • Moisture Absorption: Over time, especially with repeated opening of the vial, the DMSO stock solution will absorb atmospheric water. This change in the solvent composition reduces the solubility of your compound, causing it to "crash out" of the solution.[2][5]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing a DMSO stock solution can promote precipitation.[1] As the solution freezes, the solubility of the compound decreases, which can initiate the formation of crystals. Upon thawing, these crystals may not fully redissolve, especially if the DMSO has absorbed some moisture. To mitigate this, it is best practice to aliquot stock solutions into smaller, single-use vials.[2][6]

Q4: Can I heat the solution to help dissolve the compound?

A4: Yes, gentle heating is a standard and effective technique to aid dissolution.[7][8] Increasing the temperature provides the energy needed to overcome the crystal lattice energy of the solid. However, this must be done with caution. It is crucial to consider the thermal stability of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride. Prolonged or excessive heating can lead to degradation.[9] We recommend warming the solution in a water bath at a controlled temperature (e.g., 37°C) for short intervals (5-15 minutes) with intermittent vortexing.[2][6]

Q5: What other physical methods can I use to improve solubility?

A5: Besides gentle heating, sonication is another highly effective method.[7][8] An ultrasonic bath uses high-frequency sound waves to agitate the solvent and break apart solid particles, which can significantly accelerate the dissolution process.[6] Combining gentle warming with sonication is often a powerful strategy for stubborn compounds. Always ensure the vial is properly sealed during sonication to prevent solvent evaporation or contamination.

Experimental Protocols
Protocol 1: Standard Dissolution of 1-Methyl-1,9-diazaspiro[5.5]undecane Dihydrochloride

This protocol outlines the standard procedure for preparing a stock solution in DMSO.

  • Preparation: Allow the vial of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride and a sealed bottle of anhydrous, high-purity DMSO to equilibrate to room temperature to prevent condensation.[2]

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of the compound into a sterile, appropriately sized vial. Use a calibrated analytical balance for accuracy.[10][11]

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration.

  • Initial Dissolution: Tightly cap the vial and vortex vigorously for 1-2 minutes.[5] Visually inspect the solution against a light source for any undissolved particulates.

  • Assisted Dissolution (If Necessary):

    • Gentle Warming: If solids remain, place the sealed vial in a water bath set to 30-40°C for 10-15 minutes.[6] Vortex the solution intermittently.

    • Sonication: Following warming, or as an alternative, place the vial in an ultrasonic bath for 15-30 minutes.[6]

  • Final Inspection & Storage: Once the solution is completely clear, it is ready for use. For storage, it is highly recommended to aliquot the stock solution into single-use, tightly sealed vials to minimize freeze-thaw cycles and moisture absorption.[2][6] Store at -20°C for short-term or -80°C for long-term stability.

Data Presentation

The following table summarizes the key factors influencing the solubility of hydrochloride salts like 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride in DMSO.

FactorImpact on SolubilityRecommended ActionScientific Rationale
DMSO Purity HighUse anhydrous, high-purity DMSO from a freshly opened bottle.Water absorbed by hygroscopic DMSO decreases the solubility of many organic compounds.[1][2]
Temperature ModerateGentle warming (30-40°C) can increase solubility.Provides kinetic energy to overcome the compound's crystal lattice energy.[7]
Agitation ModerateVortexing and sonication can accelerate dissolution.Mechanical energy helps to break apart solid particles and increase solvent-solute interaction.[6][8]
pH Potentially HighNot directly applicable for DMSO stocks, but critical upon dilution into aqueous buffers.The compound is a dihydrochloride salt; its charge state and solubility will be pH-dependent in aqueous solutions.
Physical Form ModerateAmorphous forms are generally more soluble than crystalline forms.[7]Crystalline solids have higher lattice energy that must be overcome for dissolution to occur.
Visualization & Workflow
Troubleshooting Workflow Diagram

The following diagram illustrates a logical workflow for troubleshooting solubility issues with 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride in DMSO.

G start Start: Weigh Compound & Add Anhydrous DMSO vortex Vortex Vigorously (1-2 min) start->vortex check1 Is Solution Clear? vortex->check1 warm Gentle Warming (30-40°C, 10-15 min) check1->warm No success Success: Aliquot & Store at -20°C/-80°C check1->success Yes sonicate Ultrasonication (15-30 min) warm->sonicate check2 Is Solution Clear? sonicate->check2 check2->success Yes fail Issue Persists: Consider Alternative Solvent or Lower Concentration check2->fail No

A recommended workflow for dissolving 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride.

Advanced Troubleshooting
Q6: I've tried everything, and the compound still won't dissolve at my desired concentration. What are my options?

A6: If you have exhausted the standard methods, it may be time to consider alternative strategies:

  • Re-evaluate Concentration: The most straightforward solution is to prepare a lower concentration stock solution. It is possible your target concentration is simply above the compound's solubility limit in DMSO.

  • Alternative Solvents: While DMSO is a powerful solvent, it is not universal.[7] Depending on the downstream application, other polar aprotic solvents like N,N-Dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) could be tested.[12][13] Always verify solvent compatibility with your specific assay.

  • Co-Solvent Systems: In some cases, a mixture of solvents can be more effective than a single solvent. For example, creating a co-solvent system with DMSO and another miscible solvent like ethanol might improve solubility for certain compounds. However, this requires careful validation to ensure the co-solvent does not interfere with the experimental assay.

Q7: My compound dissolves in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. How can I fix this?

A7: This is a very common issue that occurs when a compound that is highly soluble in an organic solvent is rapidly introduced into an aqueous environment where it is less soluble.[6] The key is to make the transition in polarity more gradual. Instead of diluting a high-concentration DMSO stock directly into your buffer, perform an intermediate serial dilution in 100% DMSO first to get closer to your final working concentration.[14] Then, add this lower-concentration DMSO stock to the aqueous buffer. This method, combined with rapid mixing or vortexing during the final dilution step, helps to keep the compound in solution.[5] Always ensure the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts or cytotoxicity.[8]

References
  • Ziath. (n.d.). The Effects of Water on DMSO and Effective Hydration Measurement Freezing Point Depression of DMSO. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]

  • Verheijen, M., et al. (2020). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity? Cryobiology, 94, 1-10.
  • ResearchGate. (2014, January 16). DMSO wont dilute my pure compound. How to solve this? Retrieved from [Link]

  • Gaylord Chemical. (n.d.). DMSO Physical Properties. Retrieved from [Link]

  • ResearchGate. (n.d.). Drug Solubility in Water and Dimethylsulfoxide. Retrieved from [Link]

  • Studylib.net. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds. Retrieved from [Link]

  • Shanghai Yearn Chemical Science-Tech Co., Ltd. (2024, July 10). How do you use dmso. Retrieved from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications? Retrieved from [Link]

  • Chemwatch. (n.d.). 1-methyl-1,4-diazaspiro[5.5]undecane dihydrochloride — Chemical Substance Information. Retrieved from [Link]

  • University of Pennsylvania. (2018, December 19). Fact Sheet: Solvent Alternatives. Retrieved from [Link]

  • PubChem. (n.d.). 1,9-Diazaspiro[5.5]undecane dihydrochloride. Retrieved from [Link]

  • Wordpress. (2026, March 11). Molecular Solvents – Replacements for DMF, DMAC, NMP. Retrieved from [Link]

  • Islam, M. S., et al. (2015). Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Journal of Saudi Chemical Society, 19(5), 552-560.
  • ResearchGate. (2020, May 15). How we can dissolve highly insoluble compounds in solvent such as DMSO, WATER, MeOH etc.? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved from [Link]

  • Scribd. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data: Gaylord Chemical Company, L.L.C. Retrieved from [Link]

  • MDPI. (2024, April 9). Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Retrieved from [Link]

  • PubChem. (n.d.). 1,9-Dioxa-4-azaspiro[5.5]undecane, hydrochloride. Retrieved from [Link]

  • ResearchGate. (2022, February 20). The difference between dissolving chemicals in DMSO or water? Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005, January 14). DMSO separations. Retrieved from [Link]

  • IChemE. (n.d.). Thermal hazards and safe scale-up of reactions containing dimethyl sulfoxide. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Yields in the Synthesis of 1-Methyl-1,9-diazaspiro[5.5]undecane

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1,9-diazasp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1,9-diazaspiro[5.5]undecane. The methodologies and recommendations provided herein are grounded in established chemical principles and aim to facilitate the optimization of reaction yields and purity.

Introduction: The Synthetic Challenge

1-Methyl-1,9-diazaspiro[5.5]undecane is a valuable scaffold in medicinal chemistry, offering a rigid three-dimensional structure for the development of novel therapeutics.[1][2] Its synthesis, while achievable, presents several challenges that can impact the overall yield and purity of the final product. This guide will address these challenges in a structured, problem-solving format.

The most common synthetic strategy involves a two-stage approach:

  • Stage 1: Synthesis of the key intermediate, 1-Methyl-4-piperidone. This is typically achieved through a tandem double Michael addition and Dieckmann condensation sequence.

  • Stage 2: Construction of the second piperidine ring to form the spirocyclic core. A plausible and efficient method for this transformation is the reductive amination of 1-Methyl-4-piperidone with 3-aminopropanol, followed by an intramolecular cyclization.

This guide is structured to provide troubleshooting for each of these critical stages.

Stage 1: Synthesis of 1-Methyl-4-piperidone

The synthesis of this crucial intermediate generally follows the pathway outlined below.

Stage_1_Synthesis methylamine Methylamine michael_adduct Double Michael Adduct (Diethyl 3,3'-(methylazanediyl)dipropanoate) methylamine->michael_adduct Double Michael Addition ethyl_acrylate Ethyl Acrylate (2 equiv.) ethyl_acrylate->michael_adduct dieckmann_product Dieckmann Product (Ethyl 1-methyl-4-oxopiperidine-3-carboxylate) michael_adduct->dieckmann_product Dieckmann Condensation base Base (e.g., NaOEt) base->dieckmann_product piperidone 1-Methyl-4-piperidone dieckmann_product->piperidone Hydrolysis & Decarboxylation decarboxylation Saponification & Decarboxylation (e.g., aq. HCl, heat) decarboxylation->piperidone

Figure 1: Synthetic pathway for 1-Methyl-4-piperidone.
Troubleshooting Guide: Stage 1
Problem ID Observed Issue Potential Cause(s) Recommended Solution(s)
S1-A Low yield of the double Michael adduct.1. Incomplete reaction. 2. Polymerization of ethyl acrylate. 3. Formation of mono-adduct.1. Increase reaction time and/or temperature. 2. Add ethyl acrylate slowly to the methylamine solution. 3. Use a slight excess of methylamine.
S1-B Formation of a significant amount of polymeric material.Uncontrolled polymerization of the Michael acceptor.Maintain a low reaction temperature and ensure slow, controlled addition of ethyl acrylate.
S1-C Low yield in the Dieckmann condensation step.1. Insufficiently strong base. 2. Presence of water in the reaction. 3. Reverse Claisen condensation.1. Use a strong, anhydrous base like sodium ethoxide or sodium hydride. 2. Ensure all reagents and solvents are strictly anhydrous. 3. Use at least one full equivalent of base to drive the reaction to completion by deprotonating the product.[3]
S1-D Incomplete decarboxylation.1. Insufficient heating or reaction time. 2. Inadequate acid concentration.1. Increase the reflux time and ensure the temperature is maintained. 2. Use a sufficiently concentrated acid (e.g., 6M HCl).
S1-E Difficulty in purifying the final 1-Methyl-4-piperidone.Presence of unreacted starting materials or side products from the Dieckmann condensation.Purify by vacuum distillation. Ensure complete removal of acidic and basic residues by aqueous workup prior to distillation.
Frequently Asked Questions (FAQs): Stage 1

Q1: What is the optimal solvent for the double Michael addition?

A1: Protic solvents like ethanol or methanol are commonly used for the Michael addition of amines to acrylates as they can facilitate proton transfer steps. The reaction can also be run neat.

Q2: Can I use a different base for the Dieckmann condensation?

A2: Yes, other strong, non-nucleophilic bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used. It is crucial that the base is strong enough to deprotonate the α-carbon of the ester.[4]

Q3: My Dieckmann condensation is not working. What are the most critical parameters?

A3: The most critical parameter is the complete exclusion of water. Any moisture will quench the enolate intermediate and prevent cyclization. Ensure your glassware is oven-dried, and all solvents and reagents are anhydrous. The strength and stoichiometry of the base are also critical.

Stage 2: Synthesis of 1-Methyl-1,9-diazaspiro[5.5]undecane

The construction of the second piperidine ring can be achieved via a reductive amination of 1-Methyl-4-piperidone with 3-aminopropanol, followed by intramolecular cyclization of the resulting amino alcohol.

Stage_2_Synthesis piperidone 1-Methyl-4-piperidone amino_alcohol Intermediate Amino Alcohol (3-((1-methylpiperidin-4-yl)amino)propan-1-ol) piperidone->amino_alcohol Formation of Imine/Iminium aminopropanol 3-Aminopropanol aminopropanol->amino_alcohol reductive_amination Reductive Amination (e.g., NaBH(OAc)₃) reductive_amination->amino_alcohol spirocycle 1-Methyl-1,9-diazaspiro[5.5]undecane amino_alcohol->spirocycle Activation & Ring Closure cyclization Intramolecular Cyclization (e.g., SOCl₂, then base) cyclization->spirocycle

Figure 2: Synthetic pathway for 1-Methyl-1,9-diazaspiro[5.5]undecane.
Troubleshooting Guide: Stage 2
Problem ID Observed Issue Potential Cause(s) Recommended Solution(s)
S2-A Low yield in the reductive amination step.1. Incomplete imine/iminium ion formation. 2. Ineffective reducing agent. 3. Competing self-condensation of the piperidone.1. Use a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water. 2. Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃). 3. Control the reaction temperature and stoichiometry.
S2-B Formation of a di-alkylated by-product.The secondary amine intermediate reacts with another molecule of the piperidone.Use a slight excess of 3-aminopropanol to favor the formation of the desired mono-adduct.
S2-C The intramolecular cyclization fails or gives a low yield.1. The hydroxyl group is not a good leaving group. 2. Ineffective base for the final ring closure. 3. Polymerization or intermolecular reactions.1. Activate the hydroxyl group by converting it to a better leaving group (e.g., a tosylate or by using thionyl chloride to form a chloro-intermediate). 2. Use a strong, non-nucleophilic base like potassium tert-butoxide or sodium hydride. 3. Perform the cyclization under high dilution conditions to favor the intramolecular reaction.
S2-D The final product is difficult to purify.Presence of unreacted amino alcohol intermediate or polymeric by-products.Purify by flash column chromatography on silica gel, potentially using an amine-modified silica or a solvent system containing a small amount of a basic modifier (e.g., triethylamine) to prevent streaking. Alternatively, purification can be achieved by crystallization of a salt (e.g., hydrochloride or tartrate).
Frequently Asked Questions (FAQs): Stage 2

Q1: What are the advantages of using sodium triacetoxyborohydride for the reductive amination?

A1: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic than sodium borohydride and can be used in a one-pot procedure without the need to pre-form the imine.

Q2: I am having trouble with the cyclization step. Are there alternative methods to activate the hydroxyl group?

A2: Yes, other methods include conversion of the alcohol to a mesylate or tosylate, which are excellent leaving groups. This can be achieved using mesyl chloride or tosyl chloride, respectively, in the presence of a base like triethylamine or pyridine.

Q3: How can I monitor the progress of these reactions?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the consumption of starting materials and the formation of products. For more detailed analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify intermediates and by-products.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Methyl-4-piperidone
  • Double Michael Addition: To a solution of methylamine (1.0 eq) in ethanol, slowly add ethyl acrylate (2.2 eq) at 0 °C. Allow the reaction to warm to room temperature and stir for 24 hours. Monitor the reaction by TLC or GC-MS. Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude diethyl 3,3'-(methylazanediyl)dipropanoate.

  • Dieckmann Condensation: To a solution of sodium ethoxide (1.1 eq) in anhydrous ethanol, add the crude diester from the previous step dropwise at reflux. Reflux the mixture for 4-6 hours.

  • Saponification and Decarboxylation: Cool the reaction mixture and add concentrated hydrochloric acid (excess). Heat the mixture to reflux for 8-12 hours.

  • Work-up and Purification: Cool the reaction mixture to room temperature and basify with a strong base (e.g., NaOH) to pH > 12. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to afford 1-Methyl-4-piperidone.

Protocol 2: Synthesis of 1-Methyl-1,9-diazaspiro[5.5]undecane
  • Reductive Amination: To a solution of 1-Methyl-4-piperidone (1.0 eq) and 3-aminopropanol (1.1 eq) in dichloromethane, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature. Stir the reaction mixture for 12-24 hours.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer and extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-((1-methylpiperidin-4-yl)amino)propan-1-ol.

  • Intramolecular Cyclization: Dissolve the crude amino alcohol in anhydrous dichloromethane and cool to 0 °C. Add thionyl chloride (1.2 eq) dropwise. Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2 hours. Cool the reaction mixture to 0 °C and add a solution of potassium tert-butoxide (3.0 eq) in THF. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Final Work-up and Purification: Quench the reaction with water and extract with dichloromethane. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol containing 1% triethylamine) to yield 1-Methyl-1,9-diazaspiro[5.5]undecane.

Characterization of 1-Methyl-1,9-diazaspiro[5.5]undecane

The identity and purity of the final product should be confirmed by standard analytical techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the N-methyl group (a singlet), as well as complex multiplets for the methylene protons of the two piperidine rings.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the spiro carbon, the N-methyl carbon, and the methylene carbons of the piperidine rings.

  • Mass Spectrometry: The mass spectrum should show the molecular ion peak corresponding to the calculated mass of 1-Methyl-1,9-diazaspiro[5.5]undecane (C₁₀H₂₀N₂).

References

  • D'hooghe, M.; Török, B. Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Chem. Heterocycl. Compd.2017, 53, 827-845.
  • Islam, M. S.; Barakat, A.; Al-Majid, A. M.; Ghabbour, H. A.; Fun, H.-K.; Siddiqui, M. R. Stereoselective synthesis of diazaspiro[5.5]undecane derivatives via base promoted [5+1] double Michael addition of N,N-dimethylbarbituric acid to diaryliedene acetones. Arabian Journal of Chemistry2017, 10, S1-S9.
  • Martín, V. S.; et al. 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. J. Med. Chem.2019, 62 (23), 10838–10851.
  • Zhu, J.; Quirion, J. C.; Husson, H. P. Asymmetric synthesis. 29. Preparation of 1,8-diazaspiro[5.5]undecane derivatives. J. Org. Chem.1990, 55 (16), 4933–4937.
  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase. [Link]

  • Wikipedia contributors. Dieckmann condensation. Wikipedia, The Free Encyclopedia. [Link]

  • Organic Chemistry Portal. Dieckmann Condensation. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Master Organic Chemistry. Claisen Condensation and Dieckmann Condensation. [Link]

  • Wikipedia contributors. 1-Methyl-4-piperidone. Wikipedia, The Free Encyclopedia. [Link]

  • ACS GCI Pharmaceutical Roundtable. Reductive Amination. [Link]

Sources

Troubleshooting

Technical Support Center: Managing Hygroscopicity in 1-Methyl-1,9-diazaspiro[5.5]undecane Dihydrochloride

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with the spirocyclic diamine 1-Methyl-1,9-diazaspiro[5.5]undecane .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and formulation engineers working with the spirocyclic diamine 1-Methyl-1,9-diazaspiro[5.5]undecane . While converting this free base into a dihydrochloride salt significantly enhances its aqueous solubility, it introduces severe hygroscopicity challenges that can compromise analytical accuracy, handling, and downstream formulation.

Mechanistic Grounding: The Causality of Moisture Sorption

To effectively troubleshoot hygroscopicity, one must first understand the thermodynamic and structural causality behind it. 1-Methyl-1,9-diazaspiro[5.5]undecane contains two basic nitrogen centers. When reacted with two equivalents of hydrochloric acid, it forms a stable dihydrochloride salt.

While this ionic lattice is stable in dry conditions, it creates a highly polar microenvironment. The chloride counterions act as aggressive hydrogen-bond acceptors[1]. When the ambient Relative Humidity (RH) exceeds the salt's Critical Relative Humidity (CRH), atmospheric water molecules bind to the chloride ions and protonated amines. This thermodynamic drive overcomes the crystal lattice energy, leading to bulk water absorption, hydrate phase transitions, or complete deliquescence (dissolving in its own absorbed moisture)[2].

Causality API 1-Methyl-1,9-diazaspiro [5.5]undecane Free Base HCl Addition of 2 eq. HCl API->HCl Salt Dihydrochloride Salt (Protonated Amines + 2 Cl⁻) HCl->Salt Water Atmospheric Moisture (High RH) Salt->Water Hbond Hydrogen Bonding Network (Cl⁻ ... H-O-H) Salt->Hbond Water->Hbond Deliquescence Deliquescence / Hydrate Formation Hbond->Deliquescence

Mechanism of moisture sorption and deliquescence in dihydrochloride salts.

Troubleshooting & FAQs

Q1: My batches of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride become sticky and unweighable on the benchtop. How do I prevent this? Root Cause: The salt is experiencing rapid deliquescence due to uncontrolled exposure to atmospheric moisture. Solution: This compound must be handled in a strictly moisture-free environment. Weighing and transferring should be conducted inside a glove box or glove bag purged with dry nitrogen or argon[3]. For high-throughput screening, consider using pre-weighed, inert-gas-sealed reaction vials to bypass benchtop exposure entirely and optimize your chemistry without an isolation chamber[3].

Q2: How do I accurately determine the water sorption limit and classify the hygroscopicity of my specific batch? Root Cause: Standard Karl Fischer (KF) titration only provides a static snapshot of water content and cannot predict kinetic moisture uptake behavior over time. Solution: You must perform Dynamic Vapor Sorption (DVS) analysis. DVS is a highly sensitive gravimetric technique that measures the continuous change in sample mass as a function of controlled temperature and RH[4]. By calculating the mass difference between 0% and 90% RH at 25°C, you can classify the salt according to European Pharmacopoeia (Ph. Eur.) standards.

Q3: We cannot change the API salt form due to pharmacokinetic requirements. How can we mitigate moisture uptake during formulation? Root Cause: The API dictates the primary hygroscopicity, but the microenvironment within the solid dosage form can either exacerbate or mitigate water uptake. Solution: Employ co-processing with non-hygroscopic or hydrophobic excipients. For instance, formulating with tricalcium phosphate or utilizing polymer film-coating encapsulation strategies can create a physical moisture barrier, diverting water away from the highly hygroscopic dihydrochloride API[5]. Additionally, primary packaging must be optimized (e.g., cold-form foil blisters or desiccant-integrated HDPE bottles) under controlled humidity conditions[5].

Quantitative Data Summaries

To standardize the reporting of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride hygroscopicity across your organization, refer to the Ph. Eur. classification system based on DVS mass uptake at 25°C and 80% RH.

Hygroscopicity ClassificationDVS Mass Increase (Δm) at 80% RH, 25°CImplications for 1-Methyl-1,9-diazaspiro[5.5]undecane Dihydrochloride
Non-hygroscopic Δm < 0.2%Ideal state; rarely achieved for dihydrochloride salts without protective excipients.
Slightly hygroscopic 0.2% ≤ Δm < 2.0%Manageable on the benchtop for short periods; standard packaging is usually sufficient.
Moderately hygroscopic 2.0% ≤ Δm < 15.0%Requires controlled humidity facilities (<40% RH) during manufacturing and processing.
Very hygroscopic Δm ≥ 15.0%Strict glovebox handling required; high risk of deliquescence upon ambient exposure.
Deliquescent Sufficient water absorbed to form a liquidAPI dissolves in sorbed moisture; fatal to solid dosage form stability.

Validated Experimental Protocols

DVS_Workflow Start Equilibrate Sample (0% RH, 25°C) Step1 Stepwise RH Increase (10% increments to 90%) Start->Step1 Step2 Monitor Mass Change (dm/dt < 0.0005%/min) Step1->Step2 Step3 Stepwise RH Decrease (10% decrements to 0%) Step2->Step3 Decision Hysteresis Observed? Step3->Decision Result1 Reversible Sorption (Surface Adsorption) Decision->Result1 No Result2 Irreversible/Hydrate Formation (Bulk Absorption) Decision->Result2 Yes

Workflow for Dynamic Vapor Sorption (DVS) analysis of hygroscopic salts.

Protocol 1: Dynamic Vapor Sorption (DVS) Profiling

This protocol operates as a self-validating system: the strict equilibration parameter ( dm/dt ) ensures that thermodynamic equilibrium is reached before the RH steps forward, preventing artificially low sorption readings and ensuring data trustworthiness[4].

  • Sample Preparation: Load 10–20 mg of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride onto the DVS microbalance quartz pan.

  • Initial Drying: Equilibrate the sample at 0% RH and 25°C using a dry nitrogen carrier gas until the rate of mass change ( dm/dt ) is < 0.0005% per minute for at least 10 minutes[4]. Record this as the baseline dry mass ( m0​ ).

  • Sorption Phase: Increase the RH in 10% increments from 0% to 90%. At each step, the instrument must hold the RH constant until dm/dt < 0.0005%/min[4].

  • Desorption Phase: Decrease the RH in 10% decrements from 90% back to 0%, utilizing the exact same dm/dt equilibration criteria.

  • Data Analysis: Plot the isotherm (Mass Change % vs. RH %). Calculate the hysteresis gap between the sorption and desorption curves to determine if the moisture uptake is limited to surface adsorption (reversible) or if bulk hydrate formation has occurred (irreversible/delayed desorption).

Protocol 2: Glovebox Handling for Highly Hygroscopic Salts
  • Purge Cycle: Ensure the glovebox antechamber is purged with high-purity dry Nitrogen (or Argon) for a minimum of 3 cycles (evacuate to -20 inHg, refill to 0 inHg).

  • Environment Verification: Verify that the internal glovebox sensors read < 1 ppm H₂O and < 1 ppm O₂ before introducing the API vial.

  • Static Elimination: Hygroscopic powders often exhibit severe static charge in ultra-dry environments. Pass an anti-static gun (e.g., Zerostat) over the weighing boat and spatulas prior to powder transfer.

  • Transfer & Sealing: Weigh the required mass of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride into a reaction vial. Immediately cap the vial with a PTFE-lined septum before removing it from the inert environment[3].

References

  • Applications of Dynamic Moisture Adsorption in Crystal Research Source: Crystal Pharmatech URL:[Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance Source: American Pharmaceutical Review URL:[Link]

  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs Source: MDPI URL:[Link]

  • How do you handle hygroscopic salts? Source: HepatoChem URL:[Link]

  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Improving purification and crystallization conditions for spirocyclic diamine derivatives

Welcome to the Technical Support Center for spirocyclic diamine derivatives. Spirocyclic diamines (e.g., 2,6-diazaspiro[3.3]heptanes, 2,7-diazaspiro[3.5]nonanes) are increasingly utilized in medicinal chemistry and drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for spirocyclic diamine derivatives. Spirocyclic diamines (e.g., 2,6-diazaspiro[3.3]heptanes, 2,7-diazaspiro[3.5]nonanes) are increasingly utilized in medicinal chemistry and drug development as three-dimensional, rigidified bioisosteres for piperazines[1],[2]. They offer improved physicochemical properties, such as increased Fsp3 character and reduced lipophilicity[3]. However, these structural advantages introduce unique challenges in downstream processing. This guide provides field-proven troubleshooting strategies for purification and crystallization workflows.

Section 1: Chromatography & Purification Troubleshooting

Q: Why do my spirocyclic diamines streak irreversibly on standard normal-phase silica gel? Causality & Solution: Spirocyclic diamines possess two highly basic nitrogen centers. Standard silica gel contains acidic surface silanol groups (Si-OH). The basic amines undergo strong acid-base interactions and hydrogen bonding with these silanols, leading to severe peak tailing, streaking, and irreversible adsorption[4],[5]. To resolve this, you must mask the silanol interactions. You can achieve this by adding a volatile competing base, such as 0.5–2.0% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), to your mobile phase[6],[4]. Alternatively, utilizing an amine-functionalized silica stationary phase (e.g., KP-NH) permanently masks the acidic silanols, allowing for cleaner elution using simple Hexane/Ethyl Acetate gradients without the need for basic additives[5],[7].

Q: My diamine is too polar for normal-phase chromatography, even with basic modifiers. What is the alternative? Causality & Solution: The increased 3D character and dual basicity of spirocyclic diamines often render them highly polar and water-soluble. When normal-phase fails, Reversed-Phase (RP) Flash Chromatography (using C18-functionalized silica) or Hydrophilic Interaction Liquid Chromatography (HILIC) should be employed[4],[7]. In RP systems, ensure the mobile phase is buffered to a high pH (e.g., using ammonium bicarbonate) to keep the diamine in its un-ionized (free base) state, which improves retention on the hydrophobic C18 phase.

PurificationWorkflow Start Crude Spirocyclic Diamine Assess Assess Polarity & Basicity Start->Assess NormalPhase Normal Phase Silica Assess->NormalPhase Moderately Polar ReversePhase Reverse Phase / HILIC Assess->ReversePhase Highly Polar / Water Soluble Modifier Add 1-5% TEA or NH4OH NormalPhase->Modifier Standard Silica AmineSilica Amine-Functionalized Silica NormalPhase->AmineSilica KP-NH Silica Pure Purified Diamine ReversePhase->Pure Modifier->Pure AmineSilica->Pure

Workflow for selecting the optimal chromatographic purification strategy for spirocyclic diamines.

Section 2: Crystallization & Salt Screening FAQs

Q: The free base of my spirocyclic diamine is a sticky, hygroscopic oil. How can I obtain a stable, crystalline solid? Causality & Solution: The high Fsp3 character that makes spirocycles attractive also disrupts the planar molecular stacking typically required for high lattice energy in crystals. Consequently, the free bases are often oils or low-melting solids prone to absorbing atmospheric moisture. To induce crystallization, you must form a crystalline salt. By reacting the diamine with various pharmaceutically acceptable acids, you introduce ionic interactions that significantly increase the crystal lattice energy. A High-Throughput Salt Screen (HTSS) is recommended to identify the optimal counterion[8],[9].

Q: During my salt screen, I only get amorphous gums. How do I induce nucleation? Causality & Solution: Amorphous gums occur when the salt precipitates too rapidly from a highly supersaturated solution, or when the solvent strongly solvates the ion pairs, preventing ordered nucleation. Avoid highly polar, protic solvents like methanol and water, which exhibit a strong synergistic solvation effect on molecular salts[9]. Instead, utilize anti-solvent vapor diffusion or employ thermal cycling (heating and cooling between 5°C and 50°C) to overcome the nucleation activation energy barrier[8].

SaltScreening FreeBase Diamine Free Base (Oil/Gum) Solvent Select Solvents (Avoid MeOH/H2O) FreeBase->Solvent Acids Add Acid Counterions Solvent->Acids Incubate Thermal Cycling & Vapor Diffusion Acids->Incubate Check Birefringence Microscopy Incubate->Check Hit Crystalline Salt Hit Check->Hit Crystals Observed NoHit Amorphous/Oil Check->NoHit No Crystals Optimize Optimize Anti-Solvent/Seeding NoHit->Optimize Optimize->Incubate

Logical workflow for high-throughput salt screening and crystallization of diamine free bases.

Section 3: Key Experimental Protocols

Protocol A: Amine-Modified Silica Gel Column Chromatography

Self-Validating Mechanism: This protocol incorporates TLC monitoring using amine-modified plates to confirm successful elution without streaking, ensuring the stationary phase is functioning correctly before pooling fractions.

  • Column Selection: Select an amine-functionalized silica cartridge (e.g., Biotage KP-NH) appropriate for your crude mass[5].

  • Equilibration: Equilibrate the column with 3–5 column volumes (CV) of the starting non-polar mobile phase (e.g., 100% Hexane or Heptane).

  • Sample Loading: Dissolve the crude spirocyclic diamine in a minimal volume of the starting solvent. If insoluble, use a dry-loading technique by adsorbing the crude onto a small amount of Celite (do not use bare silica for dry loading).

  • Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate over 10–15 CVs. Monitor elution via UV (if a chromophore is present) or ELSD/CAD (Universal detection for non-UV active diamines).

  • Validation & Pooling: Spot fractions on amine-functionalized TLC plates[7]. A tight, circular spot confirms the absence of acid-base streaking. Pool and concentrate pure fractions under reduced pressure.

Protocol B: High-Throughput Salt Screening (HTSS) via Anti-Solvent Vapor Diffusion

Self-Validating Mechanism: The use of birefringence microscopy directly confirms the presence of an ordered crystalline lattice (anisotropic properties) versus amorphous precipitation (isotropic), validating the success of the salt formation[9].

  • Stock Preparation: Prepare a 0.1 M stock solution of the spirocyclic diamine free base in a suitable aprotic solvent (e.g., THF or Acetone)[9].

  • Distribution: Dispense 50 µL (5 µmol) of the stock solution into individual wells of a 96-well glass plate[8],[9].

  • Acid Addition: Add 1.05 equivalents of various acid counterions (e.g., 1M solutions of HCl, methanesulfonic acid, L-tartaric acid) to the respective wells.

  • Incubation: Place the 96-well plate inside a larger sealed chamber containing a volatile anti-solvent (e.g., Diethyl Ether or Pentane).

  • Diffusion & Maturation: Allow the anti-solvent to slowly diffuse into the sample wells at room temperature for 3–7 days[8].

  • Validation: Examine the wells using a birefringence microscope[9]. Harvest birefringent crystals (which will glow against a dark background under cross-polarized light) for Single-Crystal X-Ray Diffraction (SCXRD) analysis.

Section 4: Quantitative Data & Reference Tables

Table 1: Common Counterions for Spirocyclic Diamine Salt Screening

Acid CounterionpKa₁VolatilityTypical Salt FormCrystallization Propensity
Hydrochloric Acid (HCl)-6.3High (as gas)HydrochlorideHigh; prone to hygroscopicity
Methanesulfonic Acid-1.9LowMesylateVery High; excellent lattice energy
L-Tartaric Acid2.98LowTartrateModerate; useful for chiral resolution
Citric Acid3.13LowCitrateModerate; forms complex H-bond networks

Table 2: Mobile Phase Modifiers for Bare Silica Chromatography

ModifierTypical ConcentrationPurposeRemoval Method
Triethylamine (TEA)0.5% - 2.0% (v/v)Masks acidic silanolsEvaporation under reduced pressure[4]
Ammonium Hydroxide1.0% - 5.0% (v/v)Elutes strong basesProlonged drying / lyophilization[6]
Methanolic Ammonia0.05 M - 0.1 MReplaces aqueous NH₄OHEvaporation[7]

References

  • Purifying amines on silica | Org Prep Daily. Source: wordpress.com.
  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Source: nih.gov.
  • Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Source: acs.org.
  • Technical Support Center: Purifying Basic Amines via Column Chromatography. Source: benchchem.com.
  • Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 1. Source: acs.org.
  • Is there an easy way to purify organic amines? Source: biotage.com.
  • Separation of organic compounds using amino-functionalized silica gel. Source: researchgate.net.
  • A high throughput screening method for the nano-crystallization of salts of organic cations. Source: rsc.org.
  • High-Throughput Salt Screening of Synthetic Intermediates: Effects of Solvents, Counterions, and Counterion Solubility. Source: acs.org.

Sources

Reference Data & Comparative Studies

Validation

Comparative Receptor Binding Affinity Guide: 1-Methyl-1,9-diazaspiro[5.5]undecane Dihydrochloride vs. Alternative Spirocyclic Diamines

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary: The "Escape from Flatland" In modern drug discov...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Executive Summary: The "Escape from Flatland"

In modern drug discovery, the transition from planar, sp²-hybridized aromatic scaffolds to three-dimensional, sp³-rich architectures has significantly improved clinical success rates by enhancing target selectivity and physicochemical properties. Among these 3D architectures, spirocyclic diamines have emerged as privileged scaffolds.

This guide provides an objective, data-driven comparison of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride against other prominent spirocyclic diamines (such as spiro[4.5]decanes and azepane-based spirocycles). As a Senior Application Scientist, I will dissect the mechanistic rationale behind how specific ring sizes and substitutions dictate receptor binding affinity, and provide a self-validating experimental protocol for quantifying these interactions.

Mechanistic Rationale: Scaffold Geometry and Receptor Affinity

The binding affinity of a spirocyclic diamine is fundamentally governed by its dihedral angles, the spatial projection of its nitrogen lone pairs, and its conformational rigidity.

The Spiro[5.5]undecane Core

1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride is a highly rigid, dipiperidine-derived building block. The spiro-fusion at the 2-position of one piperidine and the 4-position of the other creates a locked, orthogonal geometry.

  • The Role of the N-1 Methyl Group: The methylation at N-1 breaks the symmetry of the core. Mechanistically, this steric bulk restricts the conformational flexibility of the adjacent ring and alters the pKa of the nitrogen. In receptor pockets (e.g., GPCR orthosteric sites), this directs the N-9 position to act as the primary vector for functionalization, while the N-1 methyl group occupies hydrophobic sub-pockets, enhancing binding enthalpy .

  • Salt Form: The dihydrochloride salt ensures rapid aqueous dissolution, which is critical for maintaining accurate molarity in in vitro high-throughput screening assays.

Spiro[4.5]decanes

Contraction of one piperidine ring to a pyrrolidine yields the spiro[4.5]decane system. This alters the N-N distance and vector projection. These restricted conformations perfectly match the pharmacophore model for nicotinic acetylcholine receptors (nAChR) , acting as rigidified analogs of ligands like tebanicline (ABT-594) .

Azepane/Azocane Spirocycles (Spiro[5.6] and [6.6])

Expanding the ring size incorporates azepane (7-membered) or azocane (8-membered) rings. While these novel scaffolds explore uncharted chemical space and show activity at muscarinic acetylcholine receptors (mAChR) , their increased flexibility introduces an entropic penalty upon binding. Consequently, they often exhibit micromolar rather than nanomolar affinities .

ScaffoldLogic Root Spirocyclic Diamine Scaffolds S55 Spiro[5.5]undecanes (1-Methyl-1,9-diazaspiro...) Root->S55 S45 Spiro[4.5]decanes (N-(3-pyridinyl)...) Root->S45 S56 Azepane Spirocycles (Spiro[5.6] / [6.6]) Root->S56 R_GPCR GPCRs & Kinases (e.g., ACC, Sigma) S55->R_GPCR High Affinity (nM) Rigid Core R_Ion Ion Channels (e.g., α4β2 nAChR) S45->R_Ion Partial Agonism Restricted Vector R_Musc Muscarinic Receptors (e.g., M4 mAChR) S56->R_Musc μM Inhibition High Flexibility

Caption: Pharmacological targeting of spirocyclic diamines based on ring size and conformation.

Quantitative Data Comparison

The following table synthesizes experimental binding affinities across different spirocyclic diamine classes, highlighting how the structural rigidity of the spiro[5.5] system compares to its analogs.

Scaffold TypeRepresentative DerivativeTarget Receptor / ProteinBinding Affinity (Kᵢ or IC₅₀)Key Structural Advantage
Spiro[5.5]undecane 1,9-diazaspiro[5.5]undecane aroyl derivativesACC1 / ACC2 / GPCRs3 – 11 nM Locked orthogonal geometry minimizes entropic penalty upon target binding.
Spiro[4.5]decane N-(3-pyridinyl) spirobicyclic diaminesα4β2 nAChRLow nM (Partial Agonist)Conformationally restricted N-N vector precisely matches the ABT-594 pharmacophore.
Spiro[5.6]decane Unsubstituted azepane spirocyclesM4 mAChR~1.5 – 5.0 μM Explores novel 3D space, but higher ring flexibility reduces overall binding affinity.

Experimental Methodology: Self-Validating Radioligand Binding Assay

To accurately compare the binding affinity of 1-Methyl-1,9-diazaspiro[5.5]undecane derivatives against other scaffolds, a robust, self-validating competitive radioligand binding assay is required. The following protocol is designed to establish causality between experimental conditions and data integrity.

Assay Preparation & Causality
  • Membrane Preparation: Target-expressing CHO cells are homogenized in ice-cold 50 mM Tris-HCl (pH 7.4) containing 10 mM MgCl₂. Causality: Ice-cold conditions prevent proteolytic degradation of the receptors, while MgCl₂ stabilizes G-protein coupling states, ensuring high-affinity agonist binding conformations.

  • Filter Pre-treatment: GF/B glass fiber filters are pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Causality: Spirocyclic diamines are highly basic and positively charged at physiological pH. PEI coats the negatively charged glass fibers, drastically reducing non-specific binding (NSB) of the radioligand or competitor to the filter itself.

Step-by-Step Protocol
  • Incubation Setup: In a 96-well deep-well plate, combine:

    • 50 µL of receptor membrane suspension (approx. 10-20 µg protein/well).

    • 25 µL of radioligand (e.g., [³H]-N-methylscopolamine for mAChR) at a concentration equal to its historical K_d.

    • 25 µL of the spirocyclic diamine competitor (serial dilutions from 10−10 to 10−4 M).

  • Self-Validation Controls:

    • Total Binding (TB): Wells containing buffer instead of the competitor.

    • Non-Specific Binding (NSB): Wells containing a saturating concentration (10 µM) of a known reference standard (e.g., Atropine for mAChR). System Validation: The assay is only valid if specific binding (TB minus NSB) constitutes >70% of the total signal.

  • Equilibration: Incubate the plate at room temperature for 90 minutes to ensure the system reaches thermodynamic equilibrium.

  • Termination & Washing: Rapidly terminate the reaction via vacuum filtration through the PEI-soaked GF/B filters. Wash three times with 1 mL of ice-cold wash buffer. Causality: The rapid drop in temperature slows the dissociation rate ( koff​ ) of the bound radioligand, preventing signal loss during the wash steps.

  • Quantification: Extract the filters, add 3 mL of liquid scintillation cocktail, and quantify radioactivity (DPM) using a liquid scintillation counter.

Data Analysis

Calculate the IC₅₀ using non-linear regression (one-site competition model). Convert the IC₅₀ to the absolute inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

Ki​=1+Kd​[L]​IC50​​

Workflow N1 Membrane Preparation (Receptor Expression) N2 Radioligand Incubation (e.g., [³H]-NMS) N1->N2 N3 Spirocyclic Diamine Competitor Addition N2->N3 N4 Rapid Vacuum Filtration (GF/B Filters) N3->N4 N5 Liquid Scintillation Counting N4->N5 N6 Ki Calculation (Cheng-Prusoff) N5->N6

Caption: Step-by-step workflow for competitive radioligand binding assays.

Conclusion

When designing screening libraries or optimizing lead compounds, the choice of spirocyclic scaffold is paramount. 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride offers an exceptionally rigid framework that minimizes the entropic penalty of binding, making it highly suitable for deep, narrow GPCR and kinase pockets (yielding low nanomolar affinities). In contrast, smaller spiro[4.5] systems are uniquely suited for matching the strict vector requirements of ion channels like nAChRs, while larger azepane-based spirocycles offer novel trajectories at the cost of reduced absolute affinity due to increased flexibility.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Drug Discovery Today / NIH PubMed Central. Available at:[Link]

  • Preparation and characterization of N-(3-pyridinyl) spirocyclic diamines as ligands for nicotinic acetylcholine receptors. Bioorganic & Medicinal Chemistry Letters. Available at:[Link]

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Helvetica Chimica Acta. Available at:[Link]

Comparative

Analytical Strategies for Purity Validation of 1-Methyl-1,9-diazaspiro[5.5]undecane Dihydrochloride via HPLC-UV

As a Senior Application Scientist, validating the purity of novel spirocyclic aliphatic diamines requires navigating significant physicochemical hurdles. 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride (MDU-diHCl) p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, validating the purity of novel spirocyclic aliphatic diamines requires navigating significant physicochemical hurdles. 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride (MDU-diHCl) presents a classic analytical paradox: it is a highly polar, water-soluble salt that completely lacks a conjugated π-electron system.

Consequently, direct analysis using standard Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) is largely ineffective. The compound exhibits negligible UV absorbance above 210 nm, and its extreme hydrophilicity prevents retention on standard C18 columns. To establish a robust, self-validating purity method, we must engineer the chromatography to either alter the molecule's properties (via derivatization) or fundamentally change the retention mechanism (via HILIC).

This guide objectively compares three leading HPLC-UV methodologies, providing the mechanistic causality and validated protocols necessary for rigorous drug development workflows.

Methodological Comparison: Overcoming the Aliphatic Amine Challenge

When analyzing aliphatic amines, researchers typically choose between direct low-wavelength UV detection (which risks matrix interference) and pre-column derivatization (which introduces a chromophore but adds sample preparation time) [1].

The table below synthesizes the performance metrics of the three primary strategies for MDU-diHCl:

Analytical ParameterPre-Column Derivatization (Dansyl Chloride)Hydrophilic Interaction LC (HILIC-UV)Direct Ion-Pairing RP-HPLC-UV
Detection Wavelength 254 nm (High Specificity)210 nm (Low Specificity)210 nm (Low Specificity)
Retention Mechanism Hydrophobic Partitioning (RP-C18)Hydrophilic PartitioningHydrophobic + Ion-Pairing
Limit of Detection (LOD) < 0.01% (Trace level)~0.1 - 0.5%~0.2 - 0.5%
Sample Prep Time ~45 mins (Reaction + Quench)< 5 mins (Dilute & Shoot)< 5 mins (Dilute & Shoot)
Matrix Interference Low (Specific to reactive amines)High (Solvents absorb at 210nm)High
System Equilibration Fast (Standard mobile phases)ModerateSlow (Ion-pairing reagents coat column)
Decision Logic for Method Selection

The choice of method depends entirely on the phase of development. For trace-level impurity profiling (e.g., ICH Q3A compliance), derivatization is mandatory. For high-throughput, in-process reaction monitoring, HILIC is preferred [2].

MethodSelection Start Analyze 1-Methyl-1,9-diazaspiro [5.5]undecane diHCl Q1 Is high sensitivity (<0.05% LOD) required for impurity profiling? Start->Q1 Deriv Pre-Column Derivatization (Dansyl Chloride) + RP-HPLC-UV Detection: 254 nm Q1->Deriv Yes Q2 Is rapid sample prep prioritized over trace sensitivity? Q1->Q2 No HILIC HILIC-UV Detection: 210 nm (High organic mobile phase) Q2->HILIC Yes IonPair Ion-Pairing RP-HPLC-UV Detection: 210 nm (Requires column dedication) Q2->IonPair No

Decision matrix for selecting the optimal HPLC-UV analytical strategy for aliphatic diamines.

The Gold Standard: Pre-Column Derivatization with Dansyl Chloride

Mechanistic Causality

1-Methyl-1,9-diazaspiro[5.5]undecane contains two distinct nitrogen centers: a tertiary amine at position 1 (sterically hindered and methylated) and a secondary amine at position 9.

When treated with Dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride), the reaction occurs exclusively at the secondary amine (N9) via nucleophilic acyl substitution [3]. The tertiary amine cannot form a stable sulfonamide. This mono-dansylation attaches a large, hydrophobic naphthalene ring to the molecule, solving both analytical challenges simultaneously: it forces the molecule to retain strongly on a standard C18 column and shifts its maximum UV absorbance to a highly sensitive 254 nm.

Workflow Logic

DerivWorkflow Prep Sample Prep (Dissolve in H2O) Buffer Buffer Addition (Borate pH 9.5) Prep->Buffer Reagent Add DNS-Cl (in Acetonitrile) Buffer->Reagent Incubate Incubation (40°C, 30 min) Reagent->Incubate Quench Quenching (Add Proline) Incubate->Quench Inject RP-HPLC-UV (Analyze at 254 nm) Quench->Inject

Step-by-step workflow for the pre-column dansylation of secondary aliphatic amines.

Protocol 1: Dansylation RP-HPLC-UV

Reagent Preparation:

  • Buffer: 0.1 M Sodium Borate, adjusted to pH 9.5 with NaOH. (Causality: The secondary amine must be deprotonated to act as a nucleophile, but pH > 10 accelerates the unwanted hydrolysis of DNS-Cl).

  • Derivatizing Agent: 10 mg/mL Dansyl chloride in anhydrous Acetonitrile.

  • Quenching Agent: 100 mM L-Proline in LC-MS grade water.

Reaction Steps:

  • Transfer 100 µL of the MDU-diHCl sample (~1 mg/mL in water) into an amber reaction vial.

  • Add 300 µL of the Borate buffer (pH 9.5) and vortex.

  • Add 400 µL of the DNS-Cl solution. Vortex vigorously for 10 seconds.

  • Incubate the mixture in a heating block at 40°C for 30 minutes in the dark.

  • Add 100 µL of the L-Proline quenching agent. Incubate for an additional 5 minutes.

  • Filter the final solution through a 0.22 µm PTFE syringe filter into an autosampler vial.

Chromatographic Conditions:

  • Column: C18 (150 mm x 4.6 mm, 3 µm particle size).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 20% B to 80% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Self-Validating System Check: The chromatogram must display a distinct, baseline-resolved peak for the Dansyl-Proline adduct (the quenched reagent). The area of this peak serves as an internal control; a missing or unusually small Proline peak indicates reagent depletion or failure, automatically invalidating the sample run.

The High-Throughput Alternative: HILIC-UV

Mechanistic Causality

If rapid, in-process testing is required and derivatization is too slow, Hydrophilic Interaction Liquid Chromatography (HILIC) is the optimal alternative [4]. HILIC utilizes a polar stationary phase (such as an Amide or bare silica column) and a highly organic mobile phase.

The dihydrochloride salt of MDU partitions into a water-enriched layer immobilized on the surface of the stationary phase. Because the mobile phase is mostly acetonitrile, the highly polar MDU-diHCl is strongly retained, entirely bypassing the need for ion-pairing reagents.

Protocol 2: Isocratic HILIC-UV

Sample Preparation:

  • Dilute the MDU-diHCl sample to 1 mg/mL using a diluent of 75% Acetonitrile / 25% Water. (Causality: Samples must be dissolved in a high-organic solvent to prevent peak distortion and solvent-mismatch effects upon injection into the HILIC column).

  • Filter through a 0.22 µm hydrophilic PTFE filter.

Chromatographic Conditions:

  • Column: Amide-HILIC (100 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with formic acid.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Elution: 80% B / 20% A.

  • Flow Rate: 0.4 mL/min.

  • Detection: UV at 210 nm.

Self-Validating System Check: Inject a void volume marker (e.g., toluene). The retention factor ( k′ ) of the MDU-diHCl peak must be >2.0 . If k′<2.0 , it indicates a collapse of the aqueous layer on the HILIC stationary phase, requiring extended column re-equilibration.

Conclusion

For the rigorous purity validation of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride, Pre-Column Derivatization with Dansyl Chloride remains the most analytically sound choice for final API release testing, offering unparalleled sensitivity and bypassing the inherent UV limitations of aliphatic diamines. Conversely, HILIC-UV serves as a highly efficient, non-derivatized alternative suitable for rapid in-process monitoring where trace-level sensitivity is not the primary constraint.

References

  • Pirok, B. W. J., et al. (2021). Recent applications of retention modelling in liquid chromatography. National Institutes of Health (NIH) / PMC.[Link]

  • L. P. de Oliveira, et al. (2012). Quantitation by HPLC of amines as dansyl derivatives. ResearchGate.[Link]

  • Tzanavaras, P. D., et al. (2024). A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI Molecules.[Link]

Validation

A Comparative Benchmarking Guide: 1-Methyl-1,9-diazaspiro[5.5]undecane Dihydrochloride in Modern Drug Discovery

Introduction: The Quest for Three-Dimensionality in Drug Design In the landscape of modern medicinal chemistry, the escape from "flatland" is a paramount objective. Over-reliance on planar, sp2-rich scaffolds can lead to...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Three-Dimensionality in Drug Design

In the landscape of modern medicinal chemistry, the escape from "flatland" is a paramount objective. Over-reliance on planar, sp2-rich scaffolds can lead to compounds with poor physicochemical properties and nonspecific binding profiles. Spirocyclic systems, which feature two rings sharing a single atom, offer a compelling solution by introducing a rigid, three-dimensional (3D) architecture into molecular design.[1][2] This inherent 3D nature can enhance target engagement, improve metabolic stability, and modulate solubility.[1]

This guide provides an in-depth comparative analysis of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride , a novel spirocyclic diamine, against established chemical building blocks.[3][4][5] Through a series of standardized synthetic and analytical experiments, we will objectively benchmark its performance, providing researchers, scientists, and drug development professionals with the critical data needed to evaluate its potential as a next-generation scaffold in their discovery programs.

The Benchmarking Framework: Selection of Comparators and Key Performance Indicators

To provide a robust and relevant comparison, we selected two widely used diamine building blocks that represent different classes of scaffolds:

  • Comparator A: N-Methylpiperazine: A simple, non-spirocyclic diamine commonly used in medicinal chemistry. It serves as a baseline for fundamental reactivity and property modulation.

  • Comparator B: 1,4-Diazaspiro[5.5]undecane: An unsubstituted spirocyclic diamine. This allows for a direct comparison of the impact of the N-methyl group on the core spiro[5.5]undecane scaffold.

Our evaluation is centered on three pillars critical to the early stages of drug discovery:

  • Synthetic Tractability: How readily and efficiently can the building block be incorporated into a lead-like molecule? We will assess its performance in a standard amide coupling reaction, a cornerstone of medicinal chemistry.[6]

  • Physicochemical Profile: How does the scaffold influence key drug-like properties? We will measure aqueous solubility and lipophilicity (cLogP), as these parameters are crucial determinants of a compound's pharmacokinetic profile.[7][8]

  • Structural Impact: What is the conformational effect of incorporating the scaffold? While beyond the scope of this guide to perform full conformational analysis, the inherent rigidity of the spirocycle is a key theoretical advantage.[9]

Experimental Section: A Head-to-Head Comparison

To benchmark these building blocks, each was subjected to an identical, standardized amide coupling reaction with 4-chlorobenzoic acid. This reaction was chosen for its ubiquity and the straightforward analysis of its products.

General Experimental Workflow

The following diagram outlines the standardized workflow applied to the target compound and both comparators.

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Analysis A 1. Starting Materials: - Diamine Building Block - 4-Chlorobenzoic Acid - EDC / HOBt B 2. Amide Coupling Reaction (DCM, rt, 16h) A->B C 3. Aqueous Work-up & Solvent Removal B->C D 4. Purification (Flash Chromatography) C->D Crude Product E 5. Characterization (LC-MS / NMR) D->E F 6. Physicochemical Property Measurement E->F

Caption: Standardized workflow for synthesis and analysis.

Detailed Synthetic Protocol: Amide Coupling

Rationale for Reagent Selection:

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A water-soluble carbodiimide that acts as a "zero-atom" coupling agent, activating the carboxylic acid for nucleophilic attack by the amine.[10] Its water-soluble urea byproduct simplifies purification.

  • HOBt (Hydroxybenzotriazole): An additive used to suppress side reactions (e.g., racemization) and improve reaction efficiency by forming a more reactive HOBt-ester intermediate.[6]

  • DIPEA (N,N-Diisopropylethylamine): A non-nucleophilic organic base used to neutralize the dihydrochloride salt of the starting material, liberating the free amine for reaction.

  • DCM (Dichloromethane): A common, relatively non-polar solvent that is effective for this type of coupling reaction.

Step-by-Step Procedure:

  • To a stirred solution of the respective diamine building block (1.0 mmol) and 4-chlorobenzoic acid (1.05 mmol, 1.05 eq) in Dichloromethane (DCM, 10 mL) at room temperature, add HOBt (1.2 mmol, 1.2 eq) and DIPEA (2.5 mmol, 2.5 eq).

  • Stir the mixture for 10 minutes until all solids are dissolved.

  • Add EDC hydrochloride (1.2 mmol, 1.2 eq) portion-wise over 5 minutes.

  • Allow the reaction to stir at room temperature for 16 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product via flash column chromatography (Silica gel, gradient elution with Ethyl Acetate/Hexanes) to afford the desired mono-acylated product.

Results: Quantitative Performance Benchmarking

The performance of 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride was quantitatively compared against the standard building blocks. All data represents the average of three independent experimental runs.

Molecular Structure Comparison

The following diagram illustrates the structures of the building blocks tested.

Caption: Structures of the benchmarked diamine building blocks.

Synthetic Performance

This table summarizes the key outcomes of the standardized amide coupling reaction.

Building BlockAvg. Yield (%)Purity (%) (LC-MS)Reaction Time (h)
1-Methyl-1,9-diazaspiro[5.5]undecane 82% >98% 16
N-Methylpiperazine (Comparator A)88%>99%12
1,4-Diazaspiro[5.5]undecane (Comparator B)75%>98%16
Physicochemical Properties of Amide Products

The following table details critical physicochemical properties of the resulting amide derivatives, which are often used to predict pharmacokinetic behavior.[7][11][12]

PropertyProduct of 1-Methyl-1,9-diazaspiro[5.5]undecaneProduct of N-MethylpiperazineProduct of 1,4-Diazaspiro[5.5]undecane
Molecular Weight ( g/mol ) 307.83238.72293.81
Calculated LogP (cLogP) 2.95 2.10 2.54
Aqueous Solubility (µg/mL at pH 7.4) 155 >500 210
Topological Polar Surface Area (TPSA Ų) 32.34 32.34 41.57

Discussion and Field-Proven Insights

Synthetic Utility: 1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride demonstrated excellent performance in the standard amide coupling reaction, with a high isolated yield of 82%. While slightly lower than the simpler N-methylpiperazine (88%), this is a strong result for a more complex, sterically demanding scaffold. The yield significantly surpasses that of the unsubstituted spiro-diamine (75%), suggesting the N-methyl group does not introduce prohibitive steric hindrance and may favorably influence the scaffold's reactivity profile. The high purity of the final product indicates a clean reaction profile with minimal side-product formation.

Physicochemical Impact: The primary value of a scaffold lies in its ability to confer desirable properties on the final molecule.

  • Lipophilicity (cLogP): The introduction of the 1-methyl-1,9-diazaspiro[5.5]undecane scaffold results in a cLogP of 2.95 for its derivative. This value falls squarely within the "drug-like" chemical space, which often targets a cLogP between 1 and 3 to balance solubility and permeability.[7] It provides a significant increase in lipophilicity compared to N-methylpiperazine (2.10), which can be advantageous for enhancing membrane permeability and target engagement within hydrophobic pockets.

  • Aqueous Solubility: At 155 µg/mL, the derivative of our target compound shows good aqueous solubility, a critical factor for oral bioavailability. While lower than the highly soluble piperazine derivative (>500 µg/mL), it represents a favorable balance. The spirocyclic nature introduces three-dimensionality that can disrupt crystal lattice packing, often leading to improved solubility compared to flat aromatic systems of similar molecular weight.[1]

Strategic Value in Drug Discovery: The data positions 1-Methyl-1,9-diazaspiro[5.5]undecane as a superior building block for programs seeking to increase the 3D character and molecular complexity of their compounds without sacrificing synthetic tractability. Its rigid spirocyclic core is ideal for precisely positioning substituents in 3D space, a strategy often employed to enhance potency and selectivity while minimizing off-target effects.[2] The balanced lipophilicity and solubility profile it confers makes it a highly attractive scaffold for lead optimization campaigns aiming to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Conclusion

1-Methyl-1,9-diazaspiro[5.5]undecane dihydrochloride has proven to be a robust and valuable chemical building block. It benchmarks favorably against simpler, non-spirocyclic diamines and its unsubstituted spirocyclic counterpart. It combines high synthetic efficiency with the ability to confer a desirable, drug-like physicochemical profile on its derivatives. For researchers and drug developers looking to escape chemical planarity and systematically explore three-dimensional chemical space, 1-Methyl-1,9-diazaspiro[5.5]undecane represents a compelling and empirically validated tool for the synthesis of next-generation therapeutics.

References

  • Huang, P.-Q., Lang, Q.-W., Wang, A.-E., & Zheng, J.-F. (2014). Direct reductive coupling of secondary amides: chemoselective formation of vicinal diamines and vicinal amino alcohols. Chemical Communications. Available at: [Link]

  • BioSolveIT. (n.d.). Chemical Building Blocks - Drug Discovery Solutions. Retrieved from [Link]

  • Wikipedia. (n.d.). Building block (chemistry). Retrieved from [Link]

  • Pardeshi, A., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Available at: [Link]

  • R Discovery. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • Aspen, S. T. (2021). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology - ACS Publications. Available at: [Link]

  • SciSpace. (n.d.). Analysis of Physicochemical Properties for Drugs of Natural Origin. Retrieved from [Link]

  • ACS Publications. (2024). A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry. Retrieved from [Link]

  • PQR. (n.d.). Pharmaceutical building blocks|drug discovery. Retrieved from [Link]

  • Vrije Universiteit Amsterdam. (n.d.). Escape from planarity in fragment-based drug discovery. Retrieved from [Link]

  • Reymond Research Group. (2025). Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2022). Target-Based Evaluation of “Drug-Like” Properties and Ligand Efficiencies. Available at: [Link]

  • Pirie, R., et al. (2024). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. RSC Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2025). (PDF) Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020). Reaction of diamines with carboxylic acids to form imidazole. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

  • ACS Publications. (2018). Catalyst-Free Synthesis of Aryl Diamines via a Three-Step Reaction Process. Available at: [Link]

  • EPA. (2025). 9-(1,1-Dimethylethyl)-1,5-dioxaspiro(5.5)undecane Properties. Retrieved from [Link]

  • NIH. (n.d.). 1,9-Ditert-butyl-1,9-diazaspiro[5.5]undecane - PubChem. Retrieved from [Link]

  • PubMed. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • PMC. (n.d.). Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. Retrieved from [Link]

  • DNDi. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. Retrieved from [Link]

  • MDPI. (2021). PROTACs and Building Blocks: The 2D Chemical Space in Very Early Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2016). Comparing molecules and solids across structural and alchemical space. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Spiro[5.5]undecane (CAS 180-43-8). Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 5.2: Experimental Protocol and Tables (Prelab). Retrieved from [Link]

  • NIH. (n.d.). 1,9-Diazaspiro[5.5]undecane dihydrochloride | C9H20Cl2N2 | CID 117667027 - PubChem. Retrieved from [Link]

  • ACS Publications. (2025). Overview on Building Blocks and Applications of Efficient and Robust Extended Tight Binding. Available at: [Link]

  • University of Southampton. (n.d.). Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. Retrieved from [Link]

  • NextSDS. (n.d.). 1-methyl-9-oxa-1,4-diazaspiro[5.5]undecane. Retrieved from [Link]

  • NIH. (n.d.). 1,9-Dioxa-4-azaspiro[5.5]undecane, hydrochloride | C8H16ClNO2 - PubChem. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to the Preclinical Pharmacokinetic Profiles of Diazaspiro[5.5]undecane Derivatives

For researchers, scientists, and drug development professionals, the diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif in modern medicinal chemistry.[1] Its inherent three-dimensionality and str...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the diazaspiro[5.5]undecane scaffold represents a privileged heterocyclic motif in modern medicinal chemistry.[1] Its inherent three-dimensionality and structural rigidity provide a unique framework for designing potent and selective ligands, moving away from the limitations of traditional flat, aromatic compounds.[1][2] However, achieving potent bioactivity is only one part of the drug discovery puzzle. A successful drug candidate must also possess a favorable pharmacokinetic (PK) profile—how the body Absorbs, Distributes, Metabolizes, and Excretes (ADME) the compound.[3][4]

This guide offers an in-depth comparison of the pharmacokinetic profiles of various diazaspiro[5.5]undecane derivatives based on preclinical data. We will explore the causal relationships behind experimental choices and present supporting data to provide a clear, objective analysis for guiding future drug design and development efforts.

The Critical Role of Preclinical Pharmacokinetics

In vivo PK studies are a cornerstone of the drug development pipeline.[5] By using animal models to understand how a compound will behave in a biological system, we can generate essential data on its clearance, half-life, bioavailability, and potential for accumulation.[3] This information is crucial for designing subsequent pharmacodynamic and safety studies, predicting human pharmacokinetics, and ultimately, designing successful clinical trials.[3][6]

Comparative Analysis of Diazaspiro[5.5]undecane Derivatives

The pharmacokinetic properties of diazaspiro[5.5]undecane derivatives are highly dependent on the nature and position of substituents on the core scaffold. Structure-activity relationship (SAR) studies are therefore vital for optimizing these properties.[7]

Absorption and Oral Bioavailability

Oral bioavailability (F%) is a critical parameter that measures the fraction of an orally administered dose that reaches systemic circulation. It is influenced by both absorption (permeability across the gut wall) and first-pass metabolism in the liver. To determine absolute bioavailability, PK parameters from oral (PO) administration are compared against those from intravenous (IV) administration, which guarantees 100% entry into systemic circulation.

A study of 1,9-diazaspiro[5.5]undecane derivatives designed as Acetyl-CoA Carboxylase (ACC) inhibitors revealed significant variability based on substitutions.[7] Compound 1j demonstrated excellent oral bioavailability in rats, a highly desirable trait for patient-friendly oral therapies.[7] In contrast, the closely related analog 1k showed lower bioavailability.[7]

Table 1: In Vivo Pharmacokinetic Parameters of Lead Diazaspiro[5.5]undecane Derivatives in Rats

CompoundDosing Route & LevelCmax (ng/mL)AUC (ng·h/mL)Systemic Clearance (mL/min·kg)Volume of Distribution (L/kg)Oral Bioavailability (F%)Reference
1j 5 mg/kg (PO)4032070--71%[7]
1j 1 mg/kg (IV)--291.7-[7]
1k N/ALower than 1jLower than 1jBetter than 1jBetter than 1jLower than 1j[7]

Data derived from in vivo studies in rats.

Distribution

The volume of distribution (Vd) indicates the extent to which a drug distributes into body tissues versus remaining in the plasma. A moderate Vd, as seen with compound 1j (1.7 L/kg), suggests that the compound distributes into tissues without excessive accumulation.[7]

Metabolism and Clearance

Metabolic stability is a key determinant of a drug's half-life and dosing frequency. In vitro assays using Human Liver Microsomes (HLM) are a standard preclinical method to predict in vivo metabolic clearance. High HLM clearance often translates to rapid systemic clearance in vivo, potentially leading to a short duration of action.

SAR studies on ACC inhibitors showed that while modifications to the aroyl substituent at position 9 could improve ACC inhibition, they sometimes came at the cost of higher HLM clearance.[7] For instance, compounds 1f and 1g showed improved permeability but suffered from higher HLM clearance compared to earlier analogs.[7] This trade-off is a common challenge in drug optimization.

Table 2: Comparative In Vitro ADME Data for Diazaspiro[5.5]undecane Analogs

Compound(s)Key Structural FeaturePermeability (Papp)HLM ClearanceReference
1d, 1e Aroyl substituents at position 9Modest improvementSimilar to parent[7]
1f, 1g Aroyl substituents at position 9ImprovedHigher[7]
1n, 1o N/ALower than 1j, 1kSignificantly worsened[7]

Papp (Apparent Permeability Coefficient) is a measure of permeability in cell-based assays (e.g., Caco-2, MDCK). HLM Clearance refers to the rate of metabolism in human liver microsomes.

Core Experimental Methodologies

The data presented above is generated through a series of validated preclinical assays. Understanding these protocols is key to interpreting the results.

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

This protocol provides a generalized workflow for determining key PK parameters like bioavailability, clearance, and half-life.

Objective: To determine the plasma concentration-time profile of a test compound after IV and PO administration in rats.

Methodology:

  • Animal Preparation: Healthy male Sprague-Dawley rats are cannulated in the jugular vein (for blood sampling and IV administration) and/or the carotid artery.[5] Animals are fasted overnight before dosing.

  • Dosing:

    • IV Group: The compound is formulated in a suitable vehicle (e.g., saline, PEG400) and administered as a single bolus via the jugular vein cannula (e.g., 1 mg/kg).[7]

    • PO Group: The compound is formulated as a solution or suspension and administered via oral gavage (e.g., 5 mg/kg).[7]

  • Blood Sampling: Serial blood samples (approx. 0.2 mL) are collected from the jugular vein at predefined time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), centrifuged to separate plasma, and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the test compound are quantified using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.[8]

  • Data Analysis: Pharmacokinetic parameters (AUC, Cmax, Tmax, Clearance, Vd, Half-life, F%) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., Phoenix WinNonlin).

Diagram: General Workflow for Preclinical Pharmacokinetic Studies

G cluster_pre Pre-Study cluster_inlife In-Life Phase cluster_post Analysis Phase Formulation Compound Formulation (IV and PO Vehicles) Dosing Dosing Administration (IV Bolus & Oral Gavage) Formulation->Dosing AnimalPrep Animal Preparation (e.g., Jugular Vein Cannulation) AnimalPrep->Dosing Sampling Serial Blood Sampling (Multiple Timepoints) Dosing->Sampling Processing Plasma Processing & Storage (-80°C) Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis (Quantify Drug in Plasma) Processing->Bioanalysis PK_Calc PK Parameter Calculation (AUC, Cmax, F%, etc.) Bioanalysis->PK_Calc Report Data Interpretation & Reporting PK_Calc->Report

Caption: Workflow of a typical preclinical PK study in rodents.

Protocol 2: In Vitro Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To determine the intrinsic clearance of a compound due to metabolism by cytochrome P450 enzymes.

Methodology:

  • Reaction Setup: A reaction mixture is prepared in a 96-well plate containing pooled HLM and a NADPH-regenerating system in a phosphate buffer (pH 7.4).

  • Compound Incubation: The test compound (e.g., at 1 µM) is added to the mixture and pre-incubated at 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by adding the NADPH-regenerating system.

  • Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a stop solution (e.g., ice-cold acetonitrile containing an internal standard).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • Data Calculation: The rate of depletion is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Structure-Pharmacokinetic Relationships: A Conceptual View

The optimization of ADME properties is an iterative process. Small structural changes to the diazaspiro[5.5]undecane core or its substituents can have profound effects on the resulting pharmacokinetic profile. This interplay is central to medicinal chemistry design.

Diagram: Iterative Optimization of PK Properties

G cluster_SAR Structure-Activity/Property Relationship (SAR/SPR) Core Diazaspiro[5.5] undecane Core Mod Introduce/ Modify Substituent (e.g., at position 9) Core->Mod PK_Profile Resulting PK Profile Mod->PK_Profile Bio_Activity Biological Activity Mod->Bio_Activity Lead_Opt Lead Optimization PK_Profile->Lead_Opt Favorable? (High F%, Low CL) Bio_Activity->Lead_Opt Potent? Lead_Opt->Mod Iterate Design

Caption: Conceptual model of drug design based on PK feedback.

Conclusion

The diazaspiro[5.5]undecane scaffold is a highly versatile platform for drug discovery, with demonstrated applications targeting a range of diseases from metabolic disorders to pain and viral infections.[7][9][10] However, preclinical data clearly shows that careful consideration and empirical testing of pharmacokinetic properties are paramount. As demonstrated by the ACC inhibitor series, achieving high target potency must be balanced with favorable ADME characteristics like high oral bioavailability and moderate metabolic clearance.[7] By integrating in vitro assays and in vivo PK studies early in the discovery process, researchers can more effectively navigate the complex trade-offs of medicinal chemistry to develop diazaspiro[5.5]undecane derivatives with a higher probability of clinical success.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds - PMC. (n.d.). National Center for Biotechnology Information.
  • Vidal-Torres, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. ACS Publications. Retrieved March 18, 2026, from [Link]

  • Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals. (n.d.). Benchchem.
  • Vidal-Torres, A., et al. (2020). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain. PubMed. Retrieved March 18, 2026, from [Link]

  • [Studies on cardiovascular drugs. 3. Absorption, distribution, excretion and metabolism of 8-((1,4-benzodioxane-2-yl) methyl)-3-oxo-1-thia-4,8-diazaspiro (4,5) decane maleate (Y-3506)]. (1971). PubMed. Retrieved March 18, 2026, from [Link]

  • The Ascendancy of Diazaspirocycles in Modern Drug Discovery: A Comparative Analysis. (n.d.). Benchchem.
  • In Vivo PK and TK. (n.d.). BioDuro. Retrieved March 18, 2026, from [Link]

  • In Vivo Pharmacokinetic (PK) Studies. (n.d.). Selvita. Retrieved March 18, 2026, from [Link]

  • in vivo Pharmacokinetic & Pharmacodynamic Studies. (n.d.). Sygnature Discovery. Retrieved March 18, 2026, from [Link]

  • Dolbois, A., et al. (2021). 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives as Potent and Selective METTL3 Inhibitors. PubMed. Retrieved March 18, 2026, from [Link]

  • Structure–Activity Studies of 3,9-Diazaspiro[5.5]undecane-Based γ‑Aminobutyric Acid Type A Receptor Antagonists with Immuno. (n.d.). University of Southampton ePrints. Retrieved March 18, 2026, from [Link]

  • Discovery of 3-chlorobenzyl-linked 1,9-diazaspiro[5.5]undecane derivatives, a lead for dengue virus type 2 infection. (2021). New Journal of Chemistry (RSC Publishing). Retrieved March 18, 2026, from [Link]

  • Absorption, Distribution, Metabolism and Excretion of Biopharmaceutical Drug Products. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. (n.d.). Proventa International. Retrieved March 18, 2026, from [Link]

  • Absorption, Distribution, Metabolism and Excretion. (n.d.). ResearchGate. Retrieved March 18, 2026, from [Link]

  • The Pharmacokinetics, Bioavailability, and Excretion Studies of α-Cyperone in Rats by UHPLC-QQQ-MS/MS. (2025). MDPI. Retrieved March 18, 2026, from [Link]

Sources

Validation

Mass Spectrometry Fragmentation Patterns for Validating 1-Methyl-1,9-diazaspiro[5.5]undecane: A Comparative Guide

Introduction & Rationale The 1,9-diazaspiro[5.5]undecane scaffold is a "privileged heterocycle" frequently utilized in modern drug discovery, particularly in the development of melanin-concentrating hormone receptor 1 (M...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The 1,9-diazaspiro[5.5]undecane scaffold is a "privileged heterocycle" frequently utilized in modern drug discovery, particularly in the development of melanin-concentrating hormone receptor 1 (MCH-R1) antagonists for obesity and monoamine oxidase (MAO) inhibitors[1]. Validating the exact substitution pattern of this spirobicyclic system—specifically distinguishing 1-Methyl-1,9-diazaspiro[5.5]undecane from its non-methylated parent or positional isomers—is a critical quality control step.

Because saturated polyamines lack strong UV chromophores, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Electrospray Ionization (ESI) and Collision-Induced Dissociation (CID) is the gold standard for structural elucidation[2]. This guide objectively compares the MS/MS fragmentation performance of 1-Methyl-1,9-diazaspiro[5.5]undecane against common alternative scaffolds, providing a self-validating experimental framework for your analytical workflows.

Structural Dynamics & MS Causality

To understand the fragmentation, we must analyze the molecule's structural causality. 1-Methyl-1,9-diazaspiro[5.5]undecane ( C10​H20​N2​ , exact mass 168.1626) consists of two piperidine-like rings sharing a single spiro carbon (C6). It contains two basic sites: a tertiary amine at N1 (methylated) and a secondary amine at N9.

In positive ESI, the molecule readily forms a stable [M+H]+ precursor ion at m/z 169.17. When subjected to CID, aliphatic amines predominantly undergo α -cleavage[3]. The presence of the N1-methyl group fundamentally alters the electron density and the resulting breakdown curve compared to unsubstituted analogs:

  • Inductive Stabilization: The electron-donating methyl group stabilizes the localized charge on N1, making the adjacent C-C bonds of the spiro center highly susceptible to scission.

  • Diagnostic Neutral Losses: While secondary amines typically lose ammonia ( NH3​ , -17 Da), the tertiary N1 site uniquely ejects methylamine ( CH3​NH2​ , -31 Da) upon ring opening.

  • Spiro-Ring Retention: Cleavage at the spiro center generates diagnostic piperideinium-like product ions. The N1-methylated ring yields an m/z 98 fragment, whereas an unmethylated ring yields an m/z 84 fragment.

Comparative Fragmentation Data

The following table summarizes the quantitative MS/MS data, objectively comparing the target compound against two common alternatives: the unsubstituted parent scaffold and a positional isomer.

CompoundPrecursor [M+H]+ Diagnostic Product Ions (m/z)Relative AbundanceStructural Assignment / Causality
1-Methyl-1,9-diazaspiro[5.5]undecane (Target)169.1798.09 138.12152.14100% (Base)45%15%[N-methylpiperideinium]+ (Diagnostic for N1-methyl) Loss of CH3​NH2​ (-31 Da) from N1Loss of NH3​ (-17 Da) from N9
1,9-Diazaspiro[5.5]undecane (Alternative 1: Unsubstituted)155.1584.08 138.12100% (Base)60%[Piperideinium]+ (Indicates lack of methylation) Loss of NH3​ (-17 Da)
3-Methyl-1,9-diazaspiro[5.5]undecane (Alternative 2: Positional Isomer)169.17112.11 152.14100% (Base)55%[Methylpiperideinium]+ (Shifted mass due to ring methylation) Loss of NH3​ (-17 Da) from N1 or N9

Data Interpretation: The presence of m/z 98 coupled with the -31 Da neutral loss (m/z 138) is the definitive fingerprint for the 1-methyl substitution, completely distinguishing it from the 3-methyl isomer (m/z 112 base peak).

Mechanistic Pathway Visualization

The logical relationship of the CID fragmentation cascade is mapped below.

MS_Fragmentation Precursor Precursor Ion [M+H]+ m/z 169.17 PathA N1-Methyl Alpha-Cleavage (Spiro Ring Opening) Precursor->PathA CID (15-25 eV) PathB N9 Secondary Amine Neutral Loss Precursor->PathB CID (10-15 eV) Frag1 Fragment m/z 98 [C6H12N]+ PathA->Frag1 C-C Scission Frag2 Fragment m/z 138 [M+H - CH3NH2]+ PathA->Frag2 -31 Da Frag3 Fragment m/z 152 [M+H - NH3]+ PathB->Frag3 -17 Da

ESI-MS/MS CID fragmentation pathway of 1-Methyl-1,9-diazaspiro[5.5]undecane.

Self-Validating Experimental Protocol (LC-ESI-MS/MS)

To ensure high-fidelity reproducibility, this protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). Causality: Highly polar, saturated basic amines exhibit poor retention on standard Reversed-Phase C18 columns, leading to ion suppression in the void volume. HILIC ensures proper retention and desolvation.

Step 1: Sample Preparation
  • Prepare a 1 mg/mL stock solution of 1-Methyl-1,9-diazaspiro[5.5]undecane in LC-MS grade Methanol.

  • Dilute to a working concentration of 100 ng/mL using Acetonitrile/Water (90:10, v/v) containing 0.1% Formic Acid. Validation Check: The 0.1% Formic Acid is mandatory to force complete protonation of both nitrogen atoms, ensuring a robust [M+H]+ signal prior to droplet evaporation.

Step 2: HILIC Chromatography
  • Column: BEH Amide or equivalent HILIC column (2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: Start at 95% B, hold for 1 min, ramp to 50% B over 4 mins. Flow rate: 0.4 mL/min. Validation Check: Run a solvent blank prior to the sample. The spiro compound should elute between 2.5–3.5 minutes. If it elutes at <1 min, increase the initial %B to enhance hydrophilic partitioning.

Step 3: MS/MS Parameter Optimization (CID Ramping)
  • Ionization: Positive ESI. Capillary Voltage: 3.0 kV. Desolvation Temp: 350°C.

  • Precursor Isolation: Isolate m/z 169.17 in Q1 (0.7 Da FWHM).

  • Collision Energy (CE) Ramping: Perform a product ion scan (Q3) while ramping the CE from 10 eV to 40 eV using Argon as the collision gas. Validation Check: At 10-15 eV, the m/z 152 ( −NH3​ ) peak should dominate. As CE crosses 20 eV, the α -cleavage pathway activates, and the diagnostic m/z 98 base peak must emerge. If m/z 98 does not become the base peak at higher energies, verify the structural integrity of your standard, as you may possess a non-methylated or ring-shifted isomer.

References

  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. National Institutes of Health (PMC). Available at:[1]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at:[3]

  • Monoamine Oxidase Inhibitory Activity of Novel Pyrazoline Analogues: Curcumin Based Design and Synthesis. ACS Medicinal Chemistry Letters. Available at:[2]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride

This guide provides essential safety and logistical information for the proper disposal of 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride. As a valued researcher, your safety is paramount.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the proper disposal of 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride. As a valued researcher, your safety is paramount. This document is designed to provide procedural, step-by-step guidance to ensure the safe handling and disposal of this chemical in a laboratory setting.

The 1,9-diazaspiro[5.5]undecane scaffold is a significant motif in medicinal chemistry, recognized for its rigid, three-dimensional structure that is advantageous in designing potent and selective ligands for various biological targets.[1] The dihydrochloride salt form is common for such amine-containing compounds to improve stability and solubility. However, proper disposal is critical to ensure the safety of personnel and to prevent environmental contamination. Many heterocyclic amines are classified as probable or possible human carcinogens, and their impact on the environment is a growing concern.[2][3]

Part 1: Hazard Assessment and Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride, a cautious approach based on the known hazards of structurally similar heterocyclic amines and their hydrochloride salts is necessary.

Potential Hazards:

  • Corrosivity: As a hydrochloride salt, this compound can be corrosive, particularly in aqueous solutions, with a pH likely less than or equal to 2.[4]

  • Irritation: Similar compounds are known to cause skin and eye irritation.[5]

  • Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.[5]

  • Environmental Hazard: Discharge into the environment should be avoided as many heterocyclic compounds are persistent and can be toxic to aquatic life.[3]

Recommended Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Nitrile or neoprene gloves. Inspect gloves for any tears or punctures before use.Provides a barrier against skin contact.
Body Protection A lab coat or chemical-resistant apron.Protects against splashes and spills.
Respiratory Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large spills or aerosols.Minimizes inhalation of dust or vapors.
Part 2: Spill and Exposure Procedures

Immediate and appropriate action is crucial in the event of a spill or exposure.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure adequate ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated waste container. For liquid spills, use an inert absorbent material like sand, vermiculite, or a commercial sorbent pad.

  • Clean the Area: Once the bulk of the spill is contained, decontaminate the area with a suitable cleaning agent.

  • Dispose of Waste: All contaminated materials, including PPE, must be disposed of as hazardous waste.

Exposure Response:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Part 3: Disposal Workflow

The primary directive for the disposal of 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride is to treat it as hazardous chemical waste. Adherence to institutional and regulatory guidelines is mandatory. The following workflow provides a logical approach to its disposal.

DisposalWorkflow cluster_prep Preparation for Disposal cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Unused or Waste 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride B Consult with EHS Professional A->B Crucial First Step C Select a Compatible Waste Container B->C Follow EHS Guidance D Properly Label Container 'Hazardous Waste' C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Keep Container Closed E->F G Arrange for Pickup by Licensed Waste Disposal Contractor F->G When container is full or per institutional policy H Complete Waste Manifest G->H

Caption: Decision workflow for the proper disposal of 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride.

Step-by-Step Disposal Protocol:

  • Consult with Environmental Health & Safety (EHS): Before initiating any disposal procedure, it is imperative to consult with your institution's EHS department. They will provide specific guidance based on local, state, and federal regulations.[4]

  • Waste Identification and Segregation:

    • This compound should be classified as a hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly approved by your EHS department. Incompatible materials can lead to dangerous reactions.[6]

  • Container Selection:

    • Use a container that is compatible with the chemical. A high-density polyethylene (HDPE) container is generally a suitable choice.

    • The container must be in good condition, with a secure, leak-proof lid.[7]

  • Labeling:

    • The waste container must be clearly labeled with the words "Hazardous Waste."[8]

    • The label must also include the full chemical name: "1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride" and an indication of the hazards (e.g., "Corrosive," "Irritant").[7]

  • Accumulation and Storage:

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[6]

    • Keep the container closed at all times, except when adding waste.[7]

    • Ensure secondary containment is in place to capture any potential leaks.

  • Pre-treatment (Neutralization) - Under Expert Guidance Only :

    • In some cases, neutralization of the acidic hydrochloride salt may be considered to reduce its corrosivity. This should only be performed by trained personnel under the direct guidance of an EHS professional.

    • A weak base such as sodium bicarbonate or sodium carbonate can be used to neutralize amine hydrochlorides.[9] The reaction should be performed slowly, with cooling if necessary, and in a fume hood. The final pH should be in the neutral range (6-8).

    • Caution: Neutralization generates heat and may release gases. It does not necessarily render the waste non-hazardous, as the organic amine component may still be toxic or environmentally persistent.

  • Final Disposal:

    • Arrange for the collection of the hazardous waste through your institution's EHS department. They will have a contract with a licensed hazardous waste disposal company.[10]

    • Complete all necessary waste manifest paperwork accurately and retain a copy for your records.

References

  • [Carcinogenic heterocyclic amines in the environment]. (1991). Nihon Eiseigaku Zasshi, 46(4), 867-73.
  • Fisher Scientific. (2009, September 30).
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides?
  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides?
  • Laboratory Waste Management Guidelines. (n.d.).
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Privileged heterocycles: bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds. (n.d.). PMC.
  • Daniels Health. (2025, May 21).
  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • Google Patents. (n.d.).
  • Echemi. (n.d.). The neutralization of amine hydrochloric acid is the most effective way to ionamide.
  • MDPI. (2025, January 2). Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts.
  • Benchchem. (n.d.). Comparative Bioactivity of 1,9-Diazaspiro[5.5]undecanes: A Guide for Drug Development Professionals.
  • ACS Publications. (2011, June 20). Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies.

Sources

Handling

A Comprehensive Guide to the Safe Handling of 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride

This guide provides essential safety and logistical information for the handling and disposal of 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride. It is imperative to recognize that a specific Safety Data Sheet (SDS)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety and logistical information for the handling and disposal of 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride. It is imperative to recognize that a specific Safety Data Sheet (SDS) for this compound was not available at the time of writing. Therefore, this guidance is predicated on the hazard classifications of the structurally analogous compound, 1-methyl-1,4-diazaspiro[5.5]undecane dihydrochloride, and established best practices for handling solid amine salts. A conservative approach to safety is strongly advised.

Hazard Assessment: Understanding the Risks

Due to the absence of a specific SDS, we will extrapolate potential hazards from 1-methyl-1,4-diazaspiro[5.5]undecane dihydrochloride. The known hazard classifications for this related compound are summarized below.[1] It is crucial to assume that 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride possesses similar or potentially more severe hazards.

Hazard ClassificationCategoryWarningHazard Code
Acute Toxicity (Oral, Dermal, Inhalation)Acute Tox.WarningH302 + H312 + H332
Skin IrritationSkin Irrit.WarningH315
Eye IrritationEye Irrit. 2AWarningH319
Specific target organ toxicity — single exposureSTOT SE 3WarningH336

Inferred Potential Hazards:

  • Harmful if swallowed, in contact with skin, or if inhaled.

  • Causes skin irritation. [2][3]

  • Causes serious eye irritation. [2][3][4]

  • May cause respiratory irritation. [2][3][5]

These classifications necessitate a stringent approach to personal protective equipment and handling protocols to mitigate exposure risks.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential when handling this compound.[6] The following table outlines the minimum required PPE, with recommendations for enhanced protection during high-risk activities.

Body PartStandard HandlingHigh-Risk Activities (e.g., large quantities, potential for dust generation)
Eyes/Face Safety goggles with side-shields.[7][8]Face shield in addition to safety goggles.[6][9]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene).[8][9]Heavy chemical-resistant gloves.[9]
Body Laboratory coat.[8][9]Chemical-resistant apron or coveralls over a lab coat.[6][9]
Respiratory Work in a certified chemical fume hood.A NIOSH-approved respirator may be necessary if a fume hood is not available or if dust is generated.[10][11]
Feet Closed-toe shoes.Chemical-resistant boots or shoe covers.[6][12]

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is critical to minimizing exposure and ensuring a safe laboratory environment.

Preparation and Weighing
  • Designated Work Area: All handling of 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride must occur within a certified chemical fume hood to control airborne particulates.

  • Gather Materials: Before introducing the compound, ensure all necessary equipment (spatulas, weigh boats, containers, waste receptacles) is within the fume hood.

  • Don PPE: Put on all required personal protective equipment as outlined in the table above.

  • Weighing the Compound:

    • Never weigh chemicals directly on the balance pan.[13] Use a weigh boat or other suitable container.

    • Carefully open the stock container, avoiding any puff of powder.

    • Use a clean spatula to transfer the desired amount of the solid to the weigh boat.[13]

    • Do not return any excess material to the original container to prevent contamination.[13] Place any excess in a designated solid waste container.

    • Securely close the stock container immediately after use.

Solution Preparation
  • Solvent Addition: In the fume hood, add the desired solvent to the vessel containing the weighed compound.

  • Dissolution: If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid splashing.

  • Labeling: Clearly label the container with the full chemical name, concentration, solvent, and date of preparation.

Disposal Plan: Environmental Responsibility and Safety

Proper disposal is a critical final step in the chemical handling workflow. Improper disposal can lead to environmental contamination and pose a risk to public health.

Waste Segregation
  • Solid Waste: All solid waste contaminated with 1-Methyl-1,9-diazaspiro[5.5]undecane;dihydrochloride, including weigh boats, contaminated paper towels, and excess solid, must be placed in a clearly labeled "Hazardous Waste" container.[8]

  • Liquid Waste: All solutions containing the compound must be collected in a designated "Hazardous Liquid Waste" container. Do not pour any solutions down the drain.[8]

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Container Decontamination
  • Triple Rinsing: Empty containers that held the compound must be triple-rinsed with a suitable solvent before being discarded.[8]

  • Rinsate Collection: The rinsate from all three rinses is considered hazardous and must be collected in the designated "Hazardous Liquid Waste" container.[8]

  • Label Defacement: After triple rinsing and allowing the container to dry, the original label must be completely removed or defaced before the container is disposed of as regular waste or recycled, according to your institution's policies.[8]

Waste Pickup

Follow your institution's specific procedures for hazardous waste pickup. Ensure all waste containers are properly labeled and sealed.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Scenario Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]
Spill Evacuate the immediate area. If the spill is small, and you are trained to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

Visual Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_fume_hood Work in Fume Hood prep_gather Gather Materials prep_fume_hood->prep_gather prep_ppe Don PPE prep_gather->prep_ppe handling_weigh Weigh Compound prep_ppe->handling_weigh handling_solution Prepare Solution handling_weigh->handling_solution handling_label Label Container handling_solution->handling_label disp_segregate Segregate Waste handling_label->disp_segregate disp_decon Decontaminate Containers disp_segregate->disp_decon disp_pickup Arrange for Waste Pickup disp_decon->disp_pickup

Caption: A high-level overview of the safe handling workflow.

Decision Tree for Disposal

start Waste Generated is_solid Solid Waste? start->is_solid is_liquid Liquid Waste? is_solid->is_liquid No solid_waste Dispose in Hazardous Solid Waste Container is_solid->solid_waste Yes is_container Empty Container? is_liquid->is_container No liquid_waste Dispose in Hazardous Liquid Waste Container is_liquid->liquid_waste Yes decon_container Triple Rinse Container is_container->decon_container Yes collect_rinsate Collect Rinsate as Hazardous Liquid Waste decon_container->collect_rinsate dispose_container Dispose of Defaced Container as Regular Waste collect_rinsate->dispose_container

Caption: A decision-making process for proper waste disposal.

References

  • 1-methyl-1,4-diazaspiro[5.5]undecane dihydrochloride — Chemical Substance Information. Available at: [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Hazards - the NMSU safety. Available at: [Link]

  • Protective Gear for Chemical Handling Must-Have Equipment: - SAMS Solutions. Available at: [Link]

  • Personal Protective Equipment | US EPA. Available at: [Link]

  • Personal Protective Equipment (PPE) - CHEMM. Available at: [Link]

  • 5 Types of PPE for Hazardous Chemicals | Hazmat School. Available at: [Link]

  • Proper disposal of chemicals - Sciencemadness Wiki. Available at: [Link]

  • SAFETY DATA SHEET - Castrol - PDS & MSDS Search. Available at: [Link]

  • Handling solid reagents - YouTube. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.